molecular formula C21H23ClN6O2 B10862156 BAY-6096

BAY-6096

カタログ番号: B10862156
分子量: 426.9 g/mol
InChIキー: HVVLGXULBVAFRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY-6096 is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H23ClN6O2

分子量

426.9 g/mol

IUPAC名

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride

InChI

InChI=1S/C21H22N6O2.ClH/c1-14-20(15(2)29-25-14)18-13-24-19-12-16(4-10-27(18)19)21(28)23-7-11-26-8-5-17(22-3)6-9-26;/h4-6,8-10,12-13H,7,11H2,1-3H3,(H,23,28);1H

InChIキー

HVVLGXULBVAFRZ-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=NO1)C)C2=CN=C3N2C=CC(=C3)C(=O)NCC[N+]4=CC=C(C=C4)NC.[Cl-]

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of BAY-6096: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BAY-6096, a potent and selective antagonist of the adrenergic α2B receptor. The information presented herein is compiled from published research and is intended to support further investigation and drug development efforts in related fields.

Core Mechanism of Action

This compound functions as a highly potent and selective competitive antagonist of the adrenergic α2B receptor (ADRA2B). Its primary mechanism involves binding to the α2B receptor, thereby preventing the binding of endogenous agonists such as norepinephrine and epinephrine. The α2B adrenergic receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi alpha subunit.

Upon agonist binding, the α2B receptor typically initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can lead to various cellular responses, including the modulation of ion channel activity and the regulation of smooth muscle contraction. In vascular smooth muscle, activation of the α2B receptor contributes to vasoconstriction.

This compound, by blocking agonist binding, effectively prevents this intracellular signaling cascade, thereby inhibiting the physiological effects mediated by the α2B receptor. This antagonistic action has been demonstrated to reduce α2B receptor agonist-induced vasoconstriction in preclinical models.

Signaling Pathway Diagram

BAY_6096_Mechanism cluster_membrane Cell Membrane ADRA2B α2B Receptor G_protein Gi Protein (α, β, γ subunits) ADRA2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->ADRA2B Binds & Activates BAY6096 This compound BAY6096->ADRA2B Binds & Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Vasoconstriction) cAMP->Response Leads to

Caption: Mechanism of this compound antagonistic action on the α2B adrenergic receptor signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValue (nM)
IC50Human14
IC50Rat13
IC50Dog25
KiHuman21

Data sourced from Meibom et al., 2023.

Table 2: Selectivity of this compound for Adrenergic Receptor Subtypes

Receptor SubtypeFold Selectivity over α2B
α1A394
α2A725
α2C>845

Data sourced from Tocris Bioscience and Meibom et al., 2023.

Table 3: Physicochemical and Pharmacokinetic Properties

PropertyValue
Water Solubility>90 g/L in 0.9% NaCl
In Vivo EffectDose-dependently reduces α2B agonist-induced blood pressure increase in rats

Data sourced from Meibom et al., 2023.

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the human α2B adrenergic receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the α2B receptor competes with unlabeled this compound for binding to the receptor. The amount of radioactivity bound to the receptor at different concentrations of this compound is measured to determine its inhibitory constant (Ki).

General Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human α2B adrenergic receptor are cultured and harvested.

  • Membrane Preparation: Cell membranes containing the α2B receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a suitable radioligand (e.g., [3H]-MK-912) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CHO_cells CHO Cells expressing α2B Receptor Membranes Receptor Membranes CHO_cells->Membranes Homogenization & Centrifugation Incubation Incubate: Membranes + Radioligand + this compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_calc Calculate IC50 Counting->IC50_calc Ki_calc Calculate Ki via Cheng-Prusoff IC50_calc->Ki_calc

Caption: General workflow for determining the Ki of this compound using a radioligand binding assay.
Adrenoceptor Reporter Cell Assay

This functional assay is used to determine the potency (IC50) of this compound in a cellular context.

Principle: This assay utilizes a recombinant cell line that expresses the α2B adrenergic receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP-responsive element. Agonist stimulation of the α2B receptor leads to a decrease in cAMP, which in turn modulates the expression of the reporter gene. The antagonistic effect of this compound is measured by its ability to counteract the agonist-induced change in reporter gene expression.

General Protocol:

  • Cell Culture and Seeding: CHO cells co-expressing the α2B receptor and the reporter gene construct are seeded into microtiter plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A fixed concentration of an α2B receptor agonist (e.g., UK 14,304) is added to the wells to stimulate the receptor.

  • Incubation: The plates are incubated for a specific period to allow for changes in reporter gene expression.

  • Lysis and Substrate Addition: Cells are lysed, and a substrate for the reporter enzyme is added.

  • Signal Detection: The signal (e.g., luminescence or color change) is measured using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the concentration of this compound.

In Vivo Vasoconstriction Model

This in vivo experiment is designed to assess the functional antagonism of this compound on agonist-induced vasoconstriction.

Principle: An α2B adrenergic receptor agonist is administered to an anesthetized animal, which typically causes an increase in blood pressure due to vasoconstriction. The ability of this compound to block this pressor response is then evaluated.

General Protocol:

  • Animal Model: Male Wistar rats are often used for this type of study. To enhance the response to the α2B agonist, animals may be pre-treated with reserpine to deplete endogenous catecholamines.

  • Anesthesia and Catheterization: Animals are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring and into a vein (e.g., jugular vein) for drug administration.

  • Baseline Measurement: A stable baseline blood pressure is recorded.

  • Agonist Administration: A specific α2B adrenergic receptor agonist is administered intravenously, and the resulting increase in mean arterial pressure is recorded.

  • This compound Administration: After the blood pressure returns to baseline, a specific dose of this compound is administered intravenously.

  • Post-Antagonist Agonist Challenge: The α2B agonist is administered again, and the change in blood pressure is recorded.

  • Data Analysis: The percentage inhibition of the agonist-induced pressor response by this compound is calculated. This can be repeated with different doses of this compound to establish a dose-response relationship.

Experimental Workflow: In Vivo Vasoconstriction Model

InVivo_Vasoconstriction Animal_Prep Prepare Anesthetized Rat (Reserpine Pre-treatment) Catheterization Arterial & Venous Catheterization Animal_Prep->Catheterization Baseline_BP Record Baseline Blood Pressure Catheterization->Baseline_BP Agonist_Challenge1 Administer α2B Agonist (i.v.) Record Pressor Response Baseline_BP->Agonist_Challenge1 BAY6096_Admin Administer this compound (i.v.) Agonist_Challenge1->BAY6096_Admin Agonist_Challenge2 Re-administer α2B Agonist (i.v.) Record Pressor Response BAY6096_Admin->Agonist_Challenge2 Analysis Calculate % Inhibition of Pressor Response Agonist_Challenge2->Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in an agonist-induced vasoconstriction model.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the adrenergic α2B receptor. Its mechanism of action is centered on the competitive blockade of agonist binding to the α2B receptor, thereby inhibiting the Gi-mediated signaling cascade that leads to physiological responses such as vasoconstriction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound or in the broader field of adrenergic receptor pharmacology.

BAY-6096: A Potent and Selective Alpha-2B Adrenergic Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-6096 is a highly potent and selective antagonist of the alpha-2B adrenergic receptor (α2B-AR), a G protein-coupled receptor implicated in vasoconstriction and potentially in the pathophysiology of cardiovascular diseases.[1][2] Developed as a chemical probe, this compound exhibits excellent selectivity over other adrenergic receptor subtypes and possesses favorable physicochemical properties, including high water solubility, making it a valuable tool for in vitro and in vivo preclinical studies.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.

Introduction to this compound

The alpha-2B adrenergic receptor is a subtype of the α2-adrenergic receptors that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, mediates various physiological responses, most notably the contraction of vascular smooth muscle, leading to vasoconstriction.[5] Dysregulation of α2B-AR signaling has been linked to conditions such as hypertension and may play a role in the complex processes of myocardial ischemia and reperfusion injury.[2][4]

This compound emerged from a high-throughput screening campaign and subsequent lead optimization to address the need for a potent and selective α2B-AR antagonist with good drug-like properties.[2] A key feature of its design is the incorporation of a permanently charged pyridinium moiety, which confers high aqueous solubility, a desirable characteristic for a research tool intended for in vivo administration.[2][3]

Chemical Properties of this compound [1][3][6]

PropertyValue
Molecular Formula C21H23ClN6O2
Molecular Weight 426.90 g/mol
CAS Number 2313483-41-7
SMILES O=C(C1=CC2=NC=C(C3=C(C)ON=C3C)N2C=C1)NCC[N+]4=CC=C(NC)C=C4.[Cl-]
InChIKey HVVLGXULBVAFRZ-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Highly water-soluble (>90 g/L in 0.9% aqueous sodium chloride)

Pharmacological Profile

This compound is characterized by its high binding affinity for the human alpha-2B adrenergic receptor and excellent selectivity against other adrenergic receptor subtypes.

Binding Affinity and Selectivity of this compound [2]

Receptor SubtypeParameterValueSelectivity Fold (vs. α2B)
Human α2B-AR IC50 14 nM -
Ki 21 nM -
Human α2B-AR Deletion VariantIC5025 nM0.56
Rat α2B-ARIC5013 nM1.08
Dog α2B-ARIC5025 nM0.56
Human α1A-ARIC50>10,000 nM>714
Human α2A-ARIC50>10,000 nM>714
Human α2C-ARIC50>10,000 nM>714

Mechanism of Action and Signaling Pathways

The alpha-2B adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.[7] Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]

As an antagonist, this compound binds to the α2B-AR but does not elicit a cellular response. Instead, it competitively blocks the binding of endogenous agonists like norepinephrine, thereby preventing the activation of the downstream signaling cascade. The antagonism of α2B-AR by this compound leads to a disinhibition of adenylyl cyclase, resulting in the maintenance or increase of intracellular cAMP levels, which in vascular smooth muscle contributes to relaxation and vasodilation.

alpha2B_signaling cluster_membrane Cell Membrane alpha2B α2B-AR Gi Gi Protein alpha2B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Norepinephrine Norepinephrine (Agonist) Norepinephrine->alpha2B Binds and Activates BAY6096 This compound (Antagonist) BAY6096->alpha2B Binds and Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Vasoconstriction Vasoconstriction PKA->Vasoconstriction Inhibits pathways leading to Vasodilation Vasodilation PKA->Vasodilation Promotes pathways leading to

Alpha-2B Adrenergic Receptor Signaling Pathway Modulation by this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies used in the characterization of this compound and are provided as a guide for researchers.

Radioligand Binding Assay for α2B-AR

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for the alpha-2B adrenergic receptor.

radioligand_binding_workflow start Start prep Prepare Membranes from CHO cells expressing human α2B-AR start->prep incubation Incubate Membranes with Radioligand ([3H]-MK-912) and Varying Concentrations of this compound prep->incubation separation Separate Bound from Free Radioligand via Filtration through Glass Fiber Filters incubation->separation counting Quantify Bound Radioactivity using Liquid Scintillation Counting separation->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis end End analysis->end

Workflow for Radioligand Binding Assay.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human α2B-AR.

  • Radioligand: [3H]-MK-912.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compound: this compound stock solution in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Thaw the cell membrane preparation on ice.

  • Dilute the membranes in binding buffer to a final protein concentration of 10-20 µg per well.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-MK-912 (at a final concentration approximately equal to its Kd), and 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M). For total binding, add 50 µL of vehicle (DMSO). For non-specific binding, add a high concentration of a known α2-AR antagonist (e.g., 10 µM yohimbine).

  • Add 100 µL of the diluted membrane preparation to each well.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a functional assay to measure the antagonist effect of this compound on cAMP production in cells expressing the α2B-AR.

camp_assay_workflow start Start cell_culture Culture CHO cells expressing human α2B-AR in 96-well plates start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation stimulation Stimulate cells with Forskolin and an α2-AR agonist (e.g., UK-14304) pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lysis->detection analysis Data Analysis: Determine IC50 value for this compound detection->analysis end End analysis->end

Workflow for cAMP Functional Assay.

Materials:

  • CHO cells stably expressing the human α2B-AR.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin solution.

  • α2-AR agonist (e.g., UK-14304).

  • Test compound: this compound stock solution in DMSO.

  • cAMP detection kit (e.g., HTRF-based assay).

  • 96-well cell culture plates.

  • Plate reader capable of measuring the chosen detection technology.

Procedure:

  • Seed the CHO-α2B-AR cells in 96-well plates and grow to 80-90% confluency.

  • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Add 50 µL of assay buffer containing varying concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature.

  • Add 50 µL of assay buffer containing forskolin (to stimulate adenylyl cyclase) and an EC80 concentration of the α2-AR agonist UK-14304.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection kit and a compatible plate reader.

  • Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the agonist-induced decrease in cAMP.

In Vivo Vasoconstriction Assay in Rats

This protocol describes an in vivo model to assess the ability of this compound to antagonize agonist-induced vasoconstriction in rats.[2][8]

in_vivo_workflow start Start pretreatment Pretreat rats with reserpine to deplete endogenous catecholamines start->pretreatment anesthesia Anesthetize the rats and insert catheters for drug administration and blood pressure measurement pretreatment->anesthesia bay6096_admin Administer this compound or vehicle intravenously anesthesia->bay6096_admin agonist_challenge Administer an α2B-AR agonist intravenously to induce a pressor response bay6096_admin->agonist_challenge measurement Continuously monitor mean arterial blood pressure agonist_challenge->measurement analysis Data Analysis: Compare the pressor response in This compound vs. vehicle-treated groups measurement->analysis end End analysis->end

Workflow for In Vivo Vasoconstriction Assay.

Materials:

  • Male Wistar rats.

  • Reserpine.

  • Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

  • Catheters for intravenous administration and arterial blood pressure monitoring.

  • Pressure transducer and data acquisition system.

  • α2B-AR agonist.

  • This compound formulated for intravenous administration (e.g., in 0.9% NaCl).

Procedure:

  • Pretreat the rats with reserpine (e.g., 5 mg/kg, i.p.) for 18-24 hours prior to the experiment to deplete endogenous catecholamine stores.

  • Anesthetize the rats and surgically implant catheters into a femoral vein (for drug administration) and a femoral artery (for blood pressure measurement).

  • Allow the animals to stabilize.

  • Administer a bolus intravenous dose of this compound or vehicle.

  • After a short pre-treatment period (e.g., 5-10 minutes), administer an intravenous bolus of the α2B-AR agonist to induce a pressor (vasoconstrictor) response.

  • Continuously record the mean arterial blood pressure.

  • Analyze the data by comparing the magnitude of the pressor response to the agonist in the vehicle-treated group versus the this compound-treated groups. A dose-dependent reduction in the pressor response by this compound indicates its in vivo antagonist activity.

Conclusion

This compound is a well-characterized, potent, and selective alpha-2B adrenergic receptor antagonist. Its favorable physicochemical properties, particularly its high water solubility, make it an excellent tool for a wide range of in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the α2B-AR. The detailed protocols provided in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs to further explore the therapeutic potential of targeting the alpha-2B adrenergic receptor.

References

BAY-6096: A Technical Guide for Ischemic Heart Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic heart disease (IHD) remains a leading cause of morbidity and mortality worldwide. A key challenge in treating acute myocardial infarction (MI) is the mitigation of ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where the restoration of blood flow to the ischemic myocardium exacerbates tissue damage. Microvascular dysfunction is a significant contributor to I/R injury.[1] BAY-6096, a potent and highly selective α2B-adrenergic receptor antagonist, presents a novel therapeutic opportunity to address this unmet need. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available preclinical data, and a proposed framework for its investigation in the context of IHD research.

Introduction to this compound

This compound is a novel, highly water-soluble small molecule that acts as a selective antagonist of the α2B-adrenergic receptor.[1] Developed as a chemical probe, its high selectivity and favorable pharmacokinetic profile make it a valuable tool for elucidating the role of α2B-adrenergic signaling in various physiological and pathophysiological processes, including those relevant to ischemic heart disease.[1][2]

Mechanism of Action: Targeting the α2B-Adrenergic Receptor

The α2-adrenergic receptors are G-protein coupled receptors that mediate the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] The α2B subtype is expressed on vascular smooth muscle cells and is implicated in vasoconstriction.[3] During myocardial ischemia, elevated catecholamine levels can lead to pronounced vasoconstriction in the coronary microvasculature, contributing to the "no-reflow" phenomenon and exacerbating reperfusion injury.[4]

This compound is hypothesized to exert its cardioprotective effects by blocking the α2B-adrenergic receptors on coronary microvascular smooth muscle cells. This antagonism would lead to vasodilation, improved microvascular perfusion, and a reduction in the extent of myocardial damage following reperfusion.

Signaling Pathway

The proposed signaling pathway for the involvement of the α2B-adrenergic receptor in ischemic heart disease and the therapeutic intervention with this compound is depicted below.

G cluster_0 Ischemic Event cluster_1 Physiological Response cluster_2 Therapeutic Intervention Myocardial Ischemia Myocardial Ischemia Catecholamine Release Catecholamine Release Myocardial Ischemia->Catecholamine Release α2B-Adrenergic Receptor α2B-Adrenergic Receptor Catecholamine Release->α2B-Adrenergic Receptor Activates Vasoconstriction Vasoconstriction α2B-Adrenergic Receptor->Vasoconstriction Vasodilation Vasodilation α2B-Adrenergic Receptor->Vasodilation Leads to Microvascular Dysfunction Microvascular Dysfunction Vasoconstriction->Microvascular Dysfunction Reperfusion Injury Reperfusion Injury Microvascular Dysfunction->Reperfusion Injury This compound This compound This compound->α2B-Adrenergic Receptor Antagonizes Improved Perfusion Improved Perfusion Vasodilation->Improved Perfusion Cardioprotection Cardioprotection Improved Perfusion->Cardioprotection

Hypothesized signaling pathway of this compound in ischemic heart disease.

Preclinical Data for this compound

To date, the primary source of preclinical data for this compound comes from its initial characterization study.[1] While direct evidence in a myocardial infarction model is not yet available, the following in vitro and in vivo data provide a strong rationale for its investigation in ischemic heart disease.

In Vitro Characterization

This compound demonstrates high potency and selectivity for the human α2B-adrenergic receptor.

Parameter Value Assay
IC50 (human α2B) 14 nMRecombinant CHO cell line
Ki (human α2B) 21 nMRadiometric binding assay
IC50 (rat α2B) 13 nMCell-based assay
IC50 (dog α2B) 25 nMCell-based assay

Table 1: In Vitro Potency of this compound.[1]

The selectivity of this compound for the α2B subtype over other adrenergic receptors is a key feature, minimizing the potential for off-target effects.

Receptor Subtype Selectivity Factor (vs. human α2B)
α1A >714
α1B >714
α1D >714
α2A 357
α2C 107
β1 >714
β2 >714

Table 2: Adrenergic Receptor Selectivity of this compound.[1]

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that this compound has a high clearance and a short mean residence time.[1] This profile may be advantageous in the acute setting of myocardial infarction, allowing for controlled intravenous administration during procedures like percutaneous coronary intervention (PCI).

Species Dose (IV) Clearance (L/h/kg) Volume of Distribution (L/kg) Mean Residence Time (h)
Rat 0.3 mg/kg1.81.40.8
Dog 0.3 mg/kg0.40.82.0

Table 3: Pharmacokinetic Parameters of this compound.[1]

In Vivo Pharmacodynamics

A proof-of-concept in vivo study was conducted in reserpine-pretreated rats.[1] In this model, this compound dose-dependently inhibited the increase in blood pressure induced by an α2B-adrenergic agonist, demonstrating its in vivo target engagement and functional antagonism.

Proposed Experimental Protocol for this compound in a Myocardial Ischemia-Reperfusion Model

Given the absence of published studies on this compound in a dedicated ischemic heart disease model, the following section outlines a detailed, hypothetical experimental protocol based on established methodologies for investigating cardioprotective agents in a preclinical setting.

Animal Model

A common and relevant model is the in vivo rat model of myocardial ischemia-reperfusion injury induced by ligation of the left anterior descending (LAD) coronary artery.[5]

Experimental Groups
  • Sham: Surgical procedure without LAD ligation.

  • Vehicle Control: I/R injury + vehicle administration.

  • This compound Treatment: I/R injury + this compound administration.

Surgical Procedure and Drug Administration
  • Anesthesia: Induce and maintain anesthesia (e.g., isoflurane).

  • Ventilation: Intubate and mechanically ventilate the animals.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Ligate the LAD artery with a suture to induce ischemia (e.g., for 30 minutes).

  • Reperfusion: Release the ligature to allow for reperfusion (e.g., for 24 hours).

  • Drug Administration: Administer this compound or vehicle intravenously at a predetermined time point (e.g., just prior to reperfusion).

Endpoint Measurements
  • Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area (white) from the viable tissue (red). Calculate the infarct size as a percentage of the area at risk.

  • Cardiac Function: Perform echocardiography at baseline and at the end of the study to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion abnormalities.

  • Biomarkers of Cardiac Injury: Measure serum levels of cardiac troponin I (cTnI) or creatine kinase-MB (CK-MB).

  • Microvascular Obstruction (MVO) Assessment: Use techniques such as thioflavin S staining or microsphere infusion to quantify the no-reflow area within the ischemic myocardium.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Ischemia-Reperfusion Procedure cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization Anesthesia & Ventilation Anesthesia & Ventilation Animal Acclimatization->Anesthesia & Ventilation Surgical Preparation Surgical Preparation Anesthesia & Ventilation->Surgical Preparation Baseline Measurements Baseline Measurements Surgical Preparation->Baseline Measurements LAD Ligation (Ischemia) LAD Ligation (Ischemia) Baseline Measurements->LAD Ligation (Ischemia) Drug/Vehicle Administration Drug/Vehicle Administration LAD Ligation (Ischemia)->Drug/Vehicle Administration Reperfusion Reperfusion Drug/Vehicle Administration->Reperfusion Echocardiography Echocardiography Reperfusion->Echocardiography Blood Sampling (Biomarkers) Blood Sampling (Biomarkers) Echocardiography->Blood Sampling (Biomarkers) Heart Excision & Staining Heart Excision & Staining Blood Sampling (Biomarkers)->Heart Excision & Staining Data Analysis Data Analysis Heart Excision & Staining->Data Analysis

Proposed experimental workflow for evaluating this compound.

Current Status and Future Directions

The research on this compound is still in its early stages. While its properties as a selective α2B-adrenergic antagonist are well-characterized, its therapeutic potential in ischemic heart disease remains to be experimentally validated.

  • Preclinical Research: Further preclinical studies are crucial to establish a direct link between α2B-adrenergic antagonism with this compound and cardioprotection in relevant animal models of myocardial infarction. These studies should focus on dose-response relationships, optimal timing of administration, and a detailed characterization of its effects on microvascular function.

  • Clinical Trials: Currently, there are no registered clinical trials for this compound. The successful completion of robust preclinical efficacy and safety studies would be a prerequisite for advancing this compound into clinical development.

Conclusion

This compound is a promising pharmacological tool and a potential therapeutic candidate for the treatment of ischemic heart disease, specifically for mitigating ischemia-reperfusion injury by targeting microvascular dysfunction. Its high potency, selectivity, and favorable pharmacokinetic profile warrant further investigation. The experimental framework provided in this guide offers a starting point for researchers to explore the cardioprotective effects of this compound and to pave the way for its potential clinical translation.

References

Investigating the Role of α2B-Adrenergic Receptors in Vasoconstriction Using BAY-6096: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research and informational purposes only. BAY-6096 is a compound for laboratory use and not for human consumption.

Introduction

Vasoconstriction, the narrowing of blood vessels, is a critical physiological process regulated by a complex interplay of signaling molecules and receptors. A key player in this mechanism is the α2-adrenergic receptor family, which is activated by endogenous catecholamines like epinephrine and norepinephrine. The α2B-adrenergic receptor subtype, in particular, is expressed on vascular smooth muscle cells and is known to mediate vasoconstriction.[1][2]

This guide focuses on the use of This compound , a potent and selective α2B-adrenergic receptor antagonist, as a tool to investigate and dissect the pathways of vasoconstriction.[2][3] Contrary to inducing vasoconstriction, this compound is utilized to inhibit it, thereby allowing researchers to probe the specific contribution of the α2B receptor to vascular tone. It dose-dependently reduces blood pressure increases in rats that are induced by an α2B agonist, demonstrating the receptor's role in vascular constriction.[3][4] This makes this compound an invaluable pharmacological tool for elucidating the mechanisms underlying sympathetic nervous system control of blood vessel diameter.

Pharmacological Profile of this compound

This compound is distinguished by its high potency and selectivity for the α2B-adrenergic receptor, alongside its excellent water solubility, which is advantageous for in vitro and in vivo experimental setups.[2][3][5]

ParameterSpeciesValueReference
IC50 Human α2B14 nM[2][5]
IC50 Human α2B (deletion variant)25 nM[2]
IC50 Rat α2B13 nM[2]
IC50 Dog α2B25 nM[2]
Ki Human α2B21 nM[2]
Selectivity vs. α1A, α2A, α2C>350-fold[5]
Aqueous Solubility in 0.9% NaCl>90 g/L[2]

Signaling Pathway: α2B-Adrenergic Receptor-Mediated Vasoconstriction

Activation of the α2B-adrenergic receptor on vascular smooth muscle cells initiates a signaling cascade that culminates in muscle contraction and vasoconstriction. While the complete downstream pathway can be complex and cell-type specific, a primary mechanism involves coupling to G proteins of the Gq/11 or Gi family. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, causing smooth muscle contraction. This compound acts by blocking the initial step—the binding of an agonist to the α2B receptor—thus preventing this entire cascade.

Caption: α2B-Adrenergic receptor signaling pathway leading to vasoconstriction and its inhibition by this compound.

Experimental Protocols

A classic and robust method for studying vasoactive compounds is the ex vivo isolated aortic ring assay. This protocol allows for the direct measurement of isometric tension changes in response to pharmacological agents.

Protocol: Investigating α2B-Antagonist Activity with this compound in Isolated Rat Aorta

1. Materials and Solutions:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

  • Krebs-Henseleit Solution (KHS): (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25.0 NaHCO3, 11.1 glucose, 2.5 CaCl2. The solution must be freshly prepared and continuously gassed with carbogen (95% O2 / 5% CO2) to maintain a pH of ~7.4.[6]

  • Pharmacological Agents:

    • α2B-Adrenergic Agonist (e.g., Norepinephrine, Phenylephrine)

    • This compound

    • Potassium Chloride (KCl) for viability testing.

    • Acetylcholine (ACh) to test endothelial integrity.

  • Equipment:

    • Organ bath system with jacketed glass baths (10-20 mL).[6]

    • Isometric force transducer and data acquisition system.[6]

    • Water bath circulator set to 37°C.[6]

    • Dissection microscope and instruments.[7]

2. Aortic Ring Preparation:

  • Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Rapidly excise the thoracic aorta and place it in ice-cold KHS.[7]

  • Under a dissection microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 3-5 mm in length.[6] For studies requiring an intact endothelium, extreme care must be taken. For endothelium-denuded rings, the intimal surface can be gently rubbed.[6]

3. Mounting and Equilibration:

  • Mount each aortic ring between two L-shaped stainless steel hooks within the organ bath chamber filled with 37°C, carbogen-gassed KHS.[6]

  • Connect the upper hook to the isometric force transducer.

  • Apply a resting tension of ~1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes.[6] Replace the KHS every 15-20 minutes during this period.[6]

4. Viability and Endothelium Integrity Check:

  • After equilibration, induce a contraction with a high concentration of KCl (e.g., 80 mM) to confirm tissue viability. Wash the tissue and allow it to return to baseline.[6]

  • (Optional) Pre-contract the ring with an α1-agonist like phenylephrine (~1 µM) and, once a stable plateau is reached, add acetylcholine (~10 µM). Relaxation of >70% indicates a functional endothelium.

5. Experimental Procedure:

  • Generate a cumulative concentration-response curve for the α2B-agonist. Start with a low concentration and increase it in half-log increments until a maximal contractile response (Emax) is achieved.

  • Wash the tissue thoroughly until it returns to the baseline resting tension.

  • Incubate a separate set of aortic rings with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes).

  • In the continued presence of this compound, repeat the cumulative concentration-response curve for the α2B-agonist.

  • The inhibitory effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve.

Experimental Workflow Visualization

The following diagram outlines the logical flow of an ex vivo experiment designed to quantify the inhibitory effect of this compound on agonist-induced vasoconstriction.

experimental_workflow cluster_groups Experimental Groups cluster_control Control Group cluster_test This compound Group start Start dissect Dissect Thoracic Aorta & Prepare Rings start->dissect mount Mount Rings in Organ Bath dissect->mount equilibrate Equilibrate at 37°C (60-90 min, 2g tension) mount->equilibrate viability Check Viability (KCl Contraction) equilibrate->viability wash1 Wash & Return to Baseline viability->wash1 control_agonist Generate Agonist Concentration-Response Curve wash1->control_agonist incubate Incubate with this compound (e.g., 30 min) wash1->incubate analyze Data Analysis: Compare EC50 & Emax values control_agonist->analyze test_agonist Generate Agonist Concentration-Response Curve (in presence of this compound) incubate->test_agonist test_agonist->analyze end End analyze->end

Caption: Workflow for assessing α2B-antagonist effects using an isolated aortic ring assay.

Conclusion

This compound serves as a highly effective and selective pharmacological tool for investigating the physiological and pathophysiological roles of the α2B-adrenergic receptor in mediating vasoconstriction. Its use in well-defined experimental models, such as the isolated aortic ring assay, allows for precise quantification of α2B-mediated vascular responses. By inhibiting this specific pathway, researchers can better understand its contribution to blood pressure regulation and its potential as a therapeutic target in cardiovascular diseases.

References

A Technical Guide to BAY-6096: A Potent and Selective α2B-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of BAY-6096, a potent, selective, and highly water-soluble antagonist of the α2B-adrenergic receptor. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical name 1-[2-[[[3-(3,5-Dimethyl-4-isoxazolyl)imidazo[1,2-a]pyridin-7-yl]carbonyl]amino]ethyl]-4-(methylamino)pyridinium chloride.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-[2-[[[3-(3,5-Dimethyl-4-isoxazolyl)imidazo[1,2-a]pyridin-7-yl]carbonyl]amino]ethyl]-4-(methylamino)pyridinium chloride[1]
Molecular Formula C21H23ClN6O2[1][2][3][4]
Molecular Weight 426.91 g/mol [1][3]
CAS Number 2313483-41-7[1][3][4]
Appearance Solid[3]
Water Solubility > 90 g/L in 0.9% aqueous sodium chloride[3][5]
Solubility in DMSO 10 mM[3]
Storage Store at -20°C[1][4]

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the α2B-adrenergic receptor (ADRA2B), a G protein-coupled receptor.[6] The α2B-adrenergic receptor is primarily involved in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system.[6] In the vasculature, its activation leads to vasoconstriction.[5][7] By selectively blocking this receptor, this compound can inhibit agonist-induced vasoconstriction.[1][5] This makes it a valuable tool for studying the physiological and pathological roles of the α2B-adrenergic receptor, particularly in cardiovascular diseases.[7][8]

The signaling pathway initiated by the activation of the α2B-adrenergic receptor typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this cascade.

BAY6096_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α2B Agonist ADRA2B α2B-Adrenergic Receptor Agonist->ADRA2B Activates G_protein Gi/o Protein ADRA2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (e.g., Vasoconstriction) cAMP->Response Leads to BAY6096 This compound BAY6096->ADRA2B Blocks BAY6096_Synthesis_Workflow Iodide Methyl 3-iodoimidazo[1,2-a] pyridine-7-carboxylate Suzuki Suzuki Coupling Iodide->Suzuki BoronicAcid (3,5-dimethyl-1,2-oxazol-4-yl) boronic acid BoronicAcid->Suzuki Ester Ester Intermediate Saponification Saponification Ester->Saponification Salt Sodium Salt Intermediate AmideCoupling Amide Coupling Salt->AmideCoupling AminePartner Amine Coupling Partner AminePartner->AmideCoupling BAY6096 This compound Suzuki->Ester Saponification->Salt AmideCoupling->BAY6096

References

In-Depth Technical Guide: BAY-6096 Target Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target receptor binding affinity of BAY-6096, a potent and selective antagonist for the α2B adrenergic receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is a chemical probe that acts as a potent, selective, and highly water-soluble antagonist of the adrenergic receptor α2B (ADRA2B)[1]. The α2B adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound blocks these downstream effects. The primary therapeutic hypothesis for the development of α2B antagonists like this compound revolves around their potential role in mitigating reperfusion injury following acute myocardial infarction[2].

Quantitative Binding Affinity and Selectivity Data

The binding affinity and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

Target ReceptorParameterValueSpeciesAssay TypeReference
ADRA2B IC50 14 nMHumanCell-based ADRA2B assay[1][2]
ADRA2B IC50 13 nMRatCell-based ADRA2B assay[2]
ADRA2B IC50 25 nMDogCell-based ADRA2B assay[2]
ADRA2B Ki 21 nMNot SpecifiedRadiometric ADRA2B binding assay[2]
ADRA1AIC505.516 µMNot SpecifiedRadiometric binding assay[2]
ADRA1BIC50> 10 µMNot SpecifiedRadiometric binding assay[2]
ADRA1DIC50> 10 µMNot SpecifiedRadiometric binding assay[2]
ADRA2AIC50> 10 µMNot SpecifiedRadiometric binding assay[2]
ADRA2CIC50> 10 µMNot SpecifiedRadiometric binding assay[2]
ADRB1IC50> 10 µMNot SpecifiedRadiometric binding assay[2]
ADRB2IC50> 10 µMNot SpecifiedRadiometric binding assay[2]
ADRB3IC50> 10 µMNot SpecifiedRadiometric binding assay[2]
DDR2IC501.4 µMNot SpecifiedIn-house kinase panel[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radiometric ADRA2B Binding Assay (Competition Assay)

This protocol is a generalized procedure based on standard radioligand binding assays for GPCRs and the specific mention of the "Radiometric ADRA2B binding assay (Eurofins #203710)"[2].

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for the α2B adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing the human α2B adrenergic receptor.

  • Radioligand: A specific α2B adrenergic receptor antagonist or agonist labeled with a radioisotope (e.g., [3H]-Rauwolscine or a more specific ligand).

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled α2B adrenergic receptor ligand (e.g., yohimbine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, combine the following in order:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the test compound (this compound) or the non-specific binding control.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Total binding is measured in the absence of a competing ligand.

    • Non-specific binding is measured in the presence of a high concentration of the non-specific binding control.

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adrenoceptor Reporter Cell Assay (Functional Assay)

This protocol is a generalized procedure for a cell-based functional assay to determine the potency of an antagonist, based on common reporter gene assay principles.

Objective: To determine the functional potency (IC50) of this compound as an antagonist of the α2B adrenergic receptor by measuring its ability to inhibit agonist-induced changes in a reporter gene signal.

Materials:

  • A mammalian cell line stably expressing the human α2B adrenergic receptor and a reporter gene system responsive to changes in intracellular cAMP levels (e.g., CRE-luciferase).

  • Cell culture medium and supplements.

  • An α2B adrenergic receptor agonist (e.g., norepinephrine).

  • Test Compound: this compound.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well cell culture plate at a predetermined density and allow them to attach and grow overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (this compound).

    • Add the diluted test compound to the cells and pre-incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of the α2B adrenergic receptor agonist (typically the EC50 or EC80 concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for a period sufficient to induce a robust reporter gene response.

  • Lysis and Reporter Gene Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • The inhibitory effect of this compound is determined by the reduction in the agonist-induced luminescence signal.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Visualizations

Signaling Pathway of ADRA2B and Antagonism by this compound

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) ADRA2B ADRA2B Receptor Agonist->ADRA2B Activates BAY6096 This compound BAY6096->ADRA2B Blocks Gi Gi Protein ADRA2B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Signaling pathway of the α2B adrenergic receptor and its inhibition by this compound.

Experimental Workflow for Competition Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare ADRA2B expressing membranes mix_components Incubate membranes, radioligand, and this compound prep_membranes->mix_components prep_radioligand Prepare radioligand (e.g., [3H]-Rauwolscine) prep_radioligand->mix_components prep_compound Prepare serial dilutions of this compound prep_compound->mix_components filtration Separate bound from free ligand by filtration mix_components->filtration wash_filters Wash filters to remove non-specific binding filtration->wash_filters scintillation Quantify radioactivity with scintillation counter wash_filters->scintillation plot_data Plot % inhibition vs. [this compound] scintillation->plot_data calculate_ki Calculate IC50 and Ki plot_data->calculate_ki

Caption: Workflow for determining the Ki of this compound using a competition binding assay.

References

An In-depth Technical Guide to BAY-6096 for G Protein-Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing a pivotal role in cellular signaling and regulating a vast array of physiological processes.[1][2] Their significance is underscored by the fact that they are the targets of a substantial portion of all approved drugs.[3] Within this superfamily, the α2-adrenergic receptors (α2-ARs), which mediate the effects of endogenous catecholamines like epinephrine and norepinephrine, are critical regulators of cardiovascular and neurological functions.[4]

This technical guide focuses on BAY-6096 , a potent, selective, and highly water-soluble chemical probe developed for the study of a specific GPCR: the adrenergic α2B receptor (ADRA2B) .[5][6] this compound functions as a competitive antagonist , making it an invaluable tool for researchers to investigate the physiological and pathological roles of the ADRA2B subtype.[7][8] This document provides a comprehensive overview of its pharmacological properties, mechanism of action, and detailed experimental protocols for its use in GPCR research, aimed at scientists and professionals in drug discovery and development.

Pharmacological Profile of this compound

This compound was identified through a high-throughput screening (HTS) campaign and subsequently optimized to yield a compound with high potency, exceptional selectivity, and excellent aqueous solubility, a critical feature for both in vitro and in vivo applications.[6][7][9]

Data Presentation: Quantitative Summary

The key pharmacological and physicochemical parameters of this compound are summarized in the tables below, facilitating easy comparison and experimental design.

Table 1: In Vitro Potency and Selectivity of this compound

Target Receptor Species/Variant Assay Type Value Reference
α2B Adrenergic Receptor Human IC50 (Functional) 14 nM [5][7][10][11]
Human Ki (Binding) 21 nM [7][9][11]
Human (Deletion Variant) IC50 (Functional) 25 nM [7][9]
Rat IC50 (Functional) 13 nM [11]
Dog IC50 (Functional) 25 nM [11]
α1A Adrenergic Receptor Human IC50 (Functional) 5.52 µM (>394x selective) [8][11]
α2A Adrenergic Receptor Human IC50 (Functional) >10 µM (>725x selective) [8][11]
α2C Adrenergic Receptor Human IC50 (Functional) >10 µM (>845x selective) [8][11]

| Other Adrenergic Receptors | Human (α1B, α1D, β1, β2, β3) | IC50 (Functional) | >10 µM |[11] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

Parameter Value Species Reference
Aqueous Solubility >90 mg/mL (in 0.9% NaCl) N/A [7][10]
Protein Binding (unbound fraction) 85% Human [7]
79% Rat [7]
82% Dog [7]
In Vivo Efficacy Reduces agonist-induced vasoconstriction Rat [6][7][8]

| Recommended In Vitro Concentration | 100 nM | N/A |[11] |

Mechanism of Action and Signaling Pathways

The ADRA2B receptor is a canonical GPCR that primarily couples to the Gi/o family of G proteins.[4] Upon activation by an agonist such as norepinephrine, the Gi α-subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[12] The receptor can also initiate signaling through other pathways, including the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2.[4]

As a competitive antagonist, this compound binds to the ADRA2B receptor at the orthosteric site, preventing the binding of endogenous agonists and thereby blocking the initiation of these downstream signaling events.[1][7] This mechanism is crucial for its function in experimental settings, allowing for the specific inhibition of ADRA2B-mediated effects.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular ADRA2B ADRA2B Receptor G_protein Gi Protein (αβγ) ADRA2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->ADRA2B Binds BAY6096 This compound (Antagonist) BAY6096->ADRA2B Blocks Response Cellular Response (e.g., Vasoconstriction) cAMP->Response ATP ATP pERK pERK1/2 ERK_pathway->pERK Phosphorylates pERK->Response workflow_binding start Start: Prepare ADRA2B Membranes plate Plate Incubation: - Membranes - [3H]-Radioligand - this compound (serial dilution) start->plate incubate Incubate at RT (60-90 min) plate->incubate harvest Rapid Filtration (Cell Harvester) incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end workflow_cAMP start Start: Seed ADRA2B- expressing cells preincubate Pre-incubate with This compound dilutions (+ PDE inhibitor) start->preincubate stimulate Stimulate with Agonist (EC80) + Forskolin preincubate->stimulate incubate Incubate at RT (15-30 min) stimulate->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis: Calculate IC50 detect->analyze end End: Determine Functional Potency analyze->end workflow_ERK start Start: Seed & Serum-Starve ADRA2B-expressing cells preincubate Pre-incubate with This compound dilutions start->preincubate stimulate Stimulate with Agonist (5-10 min) preincubate->stimulate fix_perm Fix & Permeabilize Cells stimulate->fix_perm block Block Non-Specific Sites fix_perm->block antibodies Incubate with Primary (pERK/Total ERK) & Secondary Antibodies block->antibodies detect Add Substrate & Read Signal antibodies->detect analyze Data Analysis: Normalize & Calculate IC50 detect->analyze end End: Quantify Inhibition of ERK Phosphorylation analyze->end

References

In Vitro Profile of BAY-6096: A Potent and Selective α2B-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6096 is a potent, selective, and highly water-soluble antagonist of the α2B-adrenergic receptor (α2B-AR).[1][2][3][4][5] This document provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, including its pharmacological activity, selectivity profile, and key physicochemical properties. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation of this compound.

Core Compound Properties

This compound was identified through a high-throughput screening (HTS) campaign and subsequently optimized to enhance its potency, selectivity, and pharmaceutical properties.[1][3][4] A key modification was the introduction of a permanently charged pyridinium moiety, which significantly improved its aqueous solubility.[1][4]

Quantitative In Vitro Data Summary

The in vitro pharmacological profile of this compound has been characterized through various assays to determine its potency, selectivity, and metabolic stability. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against Adrenergic Receptors
Target ReceptorSpeciesAssay TypeParameterValue (nM)
α2BHumanCell-basedIC5014[1][2][5]
α2BHumanRadioligand BindingKi21[1][6]
α2B (deletion variant)HumanCell-basedIC5025[1]
α2BRatCell-basedIC5013[1][6]
α2BDogCell-basedIC5025[1][6]
Table 2: In Vitro Selectivity Profile of this compound
Receptor SubtypeSpeciesParameterValue (µM)Selectivity Fold (vs. human α2B IC50)
α1AHumanIC505.516~394[6]
α1BHumanIC50> 10> 714
α1DHumanIC50> 10> 714
α2AHumanIC50> 10> 714[6]
α2CHumanIC50> 10> 714[6]
β1HumanIC50> 10> 714
β2HumanIC50> 10> 714
β3HumanIC50> 10> 714
Table 3: Physicochemical and Pharmacokinetic Properties
ParameterConditionValue
Aqueous Solubility0.9% NaCl> 90 g/L[1]
PermeabilityCaco-2PAB 3.0 nm/s (Low)[1]
Metabolic StabilityHuman Liver MicrosomesLow turnover after 2h[1]
Protein Binding (human)85% (Fraction unbound)[1]
CYP Inhibition (up to 20 µM)1A2, 2C8, 2C9, 2D6, 3A4No inhibition detected[1]
CYP Induction (up to 211 µM)1A2, 3A4No induction seen[1]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the α2B-adrenergic receptor, a G protein-coupled receptor (GPCR).[6] In its natural signaling cascade, the binding of an agonist (like norepinephrine) to the α2B-AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the agonist from binding, this compound prevents this downstream signaling, thereby inhibiting the physiological effects mediated by α2B-AR activation, such as vasoconstriction.[1][3]

BAY6096_MoA cluster_membrane Cell Membrane receptor α2B Adrenergic Receptor (GPCR) g_protein Gi Protein receptor->g_protein Activation agonist Agonist (e.g., Norepinephrine) agonist->receptor Binding bay6096 This compound bay6096->receptor Antagonism ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp atp ATP atp->camp response Physiological Response (e.g., Vasoconstriction) camp->response Downstream Signaling

Mechanism of action for this compound as an α2B-AR antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key in vitro assays used to characterize this compound.

Radioligand Binding Assay for α2B-AR Affinity (Ki)

This assay determines the binding affinity of this compound to the human α2B-adrenergic receptor.

  • Cell Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human α2B-adrenergic receptor.

  • Reaction Mixture : The assay mixture contains cell membranes, a radiolabeled ligand (e.g., [3H]-Rauwolscine), and varying concentrations of the test compound (this compound).

  • Incubation : The mixture is incubated to allow for competitive binding between the radioligand and this compound to the receptor.

  • Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection : The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis : The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare CHO Cell Membranes (Expressing h-α2B-AR) start->prep mix Create Reaction Mixture: - Membranes - [3H]-Radioligand - this compound (Varying Conc.) prep->mix incubate Incubate to Reach Binding Equilibrium mix->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) count->analyze end End analyze->end

Workflow for the radioligand binding assay.
Cell-Based Functional Assay for α2B-AR Antagonism (IC50)

This assay measures the ability of this compound to inhibit the function of the α2B-adrenergic receptor in a cellular context.

  • Cell Line : A recombinant CHO cell line expressing the target α2B-adrenergic receptor (human, rat, or dog) is used.[1] These cells are engineered to produce a reporter signal (e.g., via a cAMP-sensitive reporter gene) upon receptor activation.

  • Cell Plating : Cells are seeded into microtiter plates and cultured to form a monolayer.

  • Compound Addition : Cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation : An α2B-AR agonist is added to the wells to stimulate the receptor. A control group without the agonist is also included.

  • Incubation : The plates are incubated to allow for receptor signaling and reporter gene expression.

  • Signal Detection : The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis : The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the concentration of this compound.

Conclusion

The preliminary in vitro data for this compound reveal it to be a highly potent and selective antagonist of the α2B-adrenergic receptor with favorable physicochemical properties, particularly its high aqueous solubility.[1][5] Its clean off-target profile in a broad panel of receptors and enzymes further underscores its potential as a valuable chemical probe for investigating α2B-AR-mediated pharmacology and as a starting point for therapeutic development.[1][6] The detailed experimental protocols provided in this guide offer a foundation for further in vitro and in vivo characterization of this promising compound.

References

Methodological & Application

BAY-6096 experimental protocol for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the In Vivo Experimental Use of BAY-6096

Introduction

This compound is a potent, selective, and highly water-soluble antagonist of the adrenergic α2B receptor (ADRA2B).[1][2][3] It was identified through a high-throughput screening campaign as a chemical tool to investigate α2B-related pharmacology.[4][5] The α2B adrenergic receptors are G protein-coupled receptors (GPCRs) believed to play a role in vascular constriction and have been implicated in the pathophysiology of reperfusion injury following acute myocardial infarction.[1][5][6][7] this compound's high selectivity and favorable physicochemical properties, particularly its high aqueous solubility, make it a valuable tool for in vivo studies.[1][3] This document provides a detailed protocol for an in vivo study in rats to assess the efficacy of this compound in antagonizing α2B agonist-induced vasoconstriction, along with a summary of its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The α2B adrenergic receptor, a member of the GPCR family, is involved in regulating neurotransmitter release and mediating vasoconstriction.[1][7] Under normal physiological conditions, sympathetic activation and the release of agonists like norepinephrine can stimulate ADRA2B on vascular smooth muscle cells, leading to an increase in vascular tone and blood pressure. This compound acts as a competitive antagonist at this receptor, blocking the binding of endogenous or exogenous agonists and thereby inhibiting the downstream signaling cascade that leads to vasoconstriction.[1][8]

cluster_0 Normal Physiological Response cluster_1 Inhibition by this compound Agonist α2B Agonist (e.g., Norepinephrine) ADRA2B α2B Adrenergic Receptor (ADRA2B) Agonist->ADRA2B Binds to G_Protein Gq/11 Protein Activation ADRA2B->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction BAY6096 This compound ADRA2B_Inhib α2B Adrenergic Receptor (ADRA2B) BAY6096->ADRA2B_Inhib Antagonizes Blocked Signaling Blocked ADRA2B_Inhib->Blocked

Caption: Signaling pathway of ADRA2B-mediated vasoconstriction and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target Receptor Species Assay Type Potency (IC₅₀ / Kᵢ) Selectivity vs. h-α2B
α2B Human Cell-based 14 nM (IC₅₀) -
α2B Human Radioligand Binding 21 nM (Kᵢ) -
α2B Rat Cell-based 13 nM (IC₅₀) -
α2B Dog Cell-based 25 nM (IC₅₀) -
α2A Human - >10 µM (IC₅₀) >350-fold
α2C Human - >10 µM (IC₅₀) >350-fold
α1A Human - 5.5 µM (IC₅₀) ~394-fold

Data sourced from multiple references.[1][2][3][7]

Table 2: Physicochemical and ADME Properties of this compound

Parameter Value
Aqueous Solubility >90 g/L (in 0.9% NaCl)
Cell Permeability (Caco-2) Low (Papp (A-B) = 3.0 nm/s)
Plasma Protein Binding (unbound fraction) Rat: 79%, Dog: 82%, Human: 85%
In Vitro Metabolic Stability High (Low turnover in human liver microsomes)
Genotoxicity (Ames/Micronucleus) Negative

Data sourced from multiple references.[1][4]

Table 3: In Vivo Pharmacokinetic Profile of this compound (IV Administration)

Species Dose Plasma Clearance (CL) Volume of Distribution (Vss) Mean Residence Time (MRT)
Rat 0.3 mg/kg 4.3 L/h/kg 0.5 L/kg 0.1 h
Dog 0.3 mg/kg 1.6 L/h/kg 0.6 L/kg 0.4 h

Data sourced from multiple references.[1][4]

Detailed Protocol: α2B Agonist-Induced Vasoconstriction Model in Rats

This protocol describes the in vivo methodology to evaluate the ability of this compound to antagonize blood pressure increases induced by an α2B adrenergic receptor agonist in rats.[1]

1. Objective To determine the dose-dependent efficacy of intravenously administered this compound in reducing the hypertensive effects of an α2B agonist in reserpine-pretreated rats.

2. Materials and Reagents

  • Test Compound: this compound

  • Agonist: A selective α2B adrenergic receptor agonist.

  • Pre-treatment: Reserpine

  • Vehicle: Sterile 0.9% Sodium Chloride (Saline)

  • Anesthetic: Appropriate for rodent surgery (e.g., isoflurane, ketamine/xylazine).

  • Catheters: For cannulation of the carotid artery and jugular vein.

  • Blood Pressure Transducer and Monitoring System

  • Infusion Pumps

3. Animal Model

  • Species: Rat (e.g., Wistar or Sprague-Dawley).

  • Pre-treatment: To deplete endogenous catecholamines and enhance the specific effect of the exogenous α2B agonist, animals are pre-treated with reserpine.[1]

4. Drug Preparation

  • This compound Formulation: Due to its high water solubility, this compound can be dissolved directly in sterile 0.9% NaCl solution.[1][3] Prepare stock solutions and dilute to the final required concentrations for dose-dependent administration.

  • Agonist Formulation: Dissolve the α2B agonist in an appropriate vehicle as per the manufacturer's instructions or literature.

5. Experimental Workflow

G A Animal Preparation (Reserpine Pre-treatment) B Anesthesia and Surgical Cannulation (Carotid Artery & Jugular Vein) A->B C Stabilization Period (Allow BP to equilibrate) B->C D Baseline Measurement (Record baseline blood pressure) C->D E This compound Administration (IV) (Administer vehicle or this compound doses) D->E F α2B Agonist Challenge (IV) (Administer a fixed dose of agonist) E->F G Blood Pressure Monitoring (Continuously record BP response) F->G H Data Analysis (Calculate % inhibition of hypertensive response) G->H

Caption: Experimental workflow for the rat vasoconstriction model.

6. Step-by-Step Procedure

  • Animal Pre-treatment: Administer reserpine to the rats according to an established protocol (e.g., 1-5 mg/kg, intraperitoneally, 18-24 hours prior to the experiment) to deplete catecholamine stores.

  • Anesthesia and Surgery: Anesthetize the rat. Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize after surgery until a steady blood pressure reading is achieved.

  • Baseline Recording: Record the baseline mean arterial pressure (MAP).

  • Drug Administration:

    • Administer a single intravenous dose of the α2B agonist to an initial cohort of animals to establish the hypertensive response.

    • In subsequent cohorts, administer the vehicle or increasing doses of this compound via the jugular vein catheter.

    • Following a short pre-incubation period with this compound, administer the same fixed dose of the α2B agonist.

  • Blood Pressure Monitoring: Continuously monitor and record the blood pressure throughout the experiment, paying close attention to the peak increase in MAP following the agonist challenge.

7. Data Analysis

  • Calculate the peak increase in MAP from baseline after the α2B agonist challenge in both vehicle-treated and this compound-treated groups.

  • Determine the percentage inhibition of the hypertensive response for each dose of this compound compared to the vehicle control group.

  • Plot the dose-response curve and calculate an ED₅₀ (effective dose causing 50% inhibition) for this compound.

Conclusion

This compound is a well-characterized, potent, and selective ADRA2B antagonist with high water solubility, making it an ideal tool for in vivo pharmacological studies.[1][5] The provided protocol for assessing its antagonism of agonist-induced vasoconstriction in rats is a robust method to demonstrate its in vivo efficacy.[1] The compound's high clearance and short residence time suggest that for therapeutic applications, such as mitigating reperfusion injury, it would have a short duration of action, which could be beneficial in acute care settings.[1][4]

References

Application Notes and Protocols: Cell-based Assays Using the A₂B Adenosine Receptor Agonist BAY 60-6583

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Compound Nomenclature: Initial attention is drawn to a common point of confusion regarding the compound of interest. While the query specified BAY-6096, this compound is recognized in scientific literature as a selective antagonist for the adrenergic α2B receptor. The potent and selective agonist for the A₂B adenosine receptor (A₂BAR) is, in fact, BAY 60-6583 . These application notes and protocols will, therefore, focus on the correct compound, BAY 60-6583, for cell-based assays involving A₂BAR agonism.

Introduction to BAY 60-6583

BAY 60-6583 is a potent and highly selective partial agonist of the adenosine A₂B receptor.[1] It demonstrates significantly lower affinity for A₁, A₂A, and A₃ adenosine receptor subtypes, making it an invaluable tool for investigating the specific roles of A₂BAR in various physiological and pathological processes.[2][3] The A₂B receptor is a G-protein coupled receptor (GPCR) that is typically coupled to Gs and Gq proteins.[4][5] Activation of these pathways leads to downstream signaling cascades that can influence a wide array of cellular functions, including inflammation, cell proliferation, and apoptosis.[5][6]

A₂B Adenosine Receptor Signaling Pathway

Upon binding of an agonist such as BAY 60-6583, the A₂B adenosine receptor undergoes a conformational change, leading to the activation of associated G proteins. The primary signaling pathways are:

  • Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and other cAMP effectors like Epac (Exchange protein directly activated by cAMP).[7][8]

  • Gαq Pathway: The A₂B receptor can also couple to Gαq proteins, which activate phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[5]

These pathways can subsequently modulate the activity of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[9]

A2BAR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BAY606583 BAY 60-6583 A2BAR A₂B Receptor BAY606583->A2BAR Gs Gαs A2BAR->Gs activates Gq Gαq A2BAR->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP produces IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) PKA->CellularResponse Epac->CellularResponse PIP2 PIP₂ PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC activates Ca2->CellularResponse ERK ERK1/2 PKC->ERK ERK->CellularResponse

Caption: A₂B Adenosine Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for BAY 60-6583 in various cell-based assays.

Table 1: Potency (EC₅₀) of BAY 60-6583 in cAMP Accumulation Assays

Cell LineReceptor ExpressionEC₅₀ (nM)Reference
CHORecombinant Human A₂B3[2][3]
CHORecombinant Murine A₂B2.83[1]
HEK293Endogenous A₂B242[10]
HEK293Overexpressed A₂B6.1[10]

Table 2: Potency (pEC₅₀) of BAY 60-6583 in Other Functional Assays

AssayCell Line/SystempEC₅₀Reference
Calcium MobilizationHEK-Gα₁₅ (A₂B overexpressed)6.73 - 6.95[11][12]
Renal VasodilationIsolated Perfused Rat Kidney9.4 ± 0.4[13]

Experimental Protocols

The following section provides detailed protocols for key cell-based assays utilizing BAY 60-6583.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HEK293, CHO, A549) CellSeeding 2. Cell Seeding (e.g., 96-well plate) CellCulture->CellSeeding Starvation 3. Serum Starvation (optional, e.g., for proliferation assays) CellSeeding->Starvation Treatment 4. Treatment with BAY 60-6583 (various concentrations) Starvation->Treatment Assay 5. Perform Specific Assay (cAMP, Calcium, Proliferation, etc.) Treatment->Assay DataAcquisition 6. Data Acquisition (e.g., Plate Reader) Assay->DataAcquisition DataAnalysis 7. Data Analysis (e.g., EC₅₀ calculation) DataAcquisition->DataAnalysis

Caption: General Experimental Workflow for Cell-based Assays.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cyclic AMP, a key second messenger in the Gαs signaling pathway.

Materials:

  • Cells expressing the A₂B adenosine receptor (e.g., CHO-A₂B, HEK293).[14][15]

  • Cell culture medium and supplements.

  • BAY 60-6583.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX, rolipram).

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, AlphaLISA).[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of BAY 60-6583 to the wells and incubate for 15-30 minutes at 37°C.[16]

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP concentration using a suitable detection method and a plate reader.

  • Data Analysis: Plot the cAMP concentration against the log concentration of BAY 60-6583 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Calcium Mobilization Assay

This assay detects transient increases in intracellular calcium concentration following the activation of the Gαq pathway.

Materials:

  • Cells expressing the A₂B adenosine receptor (e.g., HEK293).[11][12]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • BAY 60-6583.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: The next day, load the cells with a calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject varying concentrations of BAY 60-6583 and immediately record the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of BAY 60-6583 to determine the EC₅₀.[13]

Cell Proliferation Assay

This assay assesses the effect of BAY 60-6583 on cell growth and division.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231) or other relevant cell types.[9][17]

  • Cell culture medium.

  • BAY 60-6583.

  • Reagents for proliferation measurement (e.g., [³H]-thymidine, BrdU, Cell Counting Kit-8 (CCK-8)).[17][18]

Protocol:

  • Cell Seeding: Seed cells at a low density in a 96-well plate.

  • Treatment: After cell attachment, replace the medium with fresh medium (often serum-free or low-serum) containing various concentrations of BAY 60-6583.[9]

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).[17]

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add [³H]-thymidine for the final 4-18 hours of incubation, then harvest the cells and measure radioactivity.[17]

    • BrdU Assay: Add BrdU for the final hours of incubation, then fix the cells and detect incorporated BrdU using an anti-BrdU antibody.[18]

    • CCK-8 Assay: Add CCK-8 reagent to the wells, incubate for 1-4 hours, and measure the absorbance at 450 nm.

  • Data Analysis: Compare the proliferation rates in treated cells to untreated controls.

Apoptosis and Cell Cycle Analysis

These assays determine the effect of BAY 60-6583 on programmed cell death and cell cycle progression.

Materials:

  • Relevant cell lines (e.g., osteoclast precursors).[18]

  • BAY 60-6583.

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).[18]

  • Cell cycle analysis reagents (e.g., Propidium Iodide, 7-AAD).

  • Flow cytometer.

Protocol:

  • Cell Treatment: Culture cells in the presence of varying concentrations of BAY 60-6583 for a specified duration (e.g., 48 hours).[18]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • For Apoptosis: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.[18]

    • For Cell Cycle: Fix cells in cold 70% ethanol, then treat with RNase A and stain with Propidium Iodide.[18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).

    • Cell Cycle: Determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.[18]

References

Application Notes and Protocols for BAY-6096 Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BAY-6096, a potent and selective α2B adrenergic receptor antagonist, in rat models. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a highly water-soluble and selective antagonist of the α2B adrenergic receptor.[1][2] The α2B adrenergic receptors are G protein-coupled receptors that play a role in vasoconstriction.[1][3][4] In rat models, this compound has been shown to dose-dependently reduce the increase in blood pressure induced by α2B adrenergic agonists, highlighting its potential for studying the physiological and pathological roles of the α2B adrenergic receptor, particularly in the context of vascular function.[1][2][5]

Data Presentation

Pharmacokinetic Profile of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration in rats.

ParameterValueUnitAdministration Details
Dose 0.3mg/kgIntravenous
Vehicle Plasma 99% / DMSO 1%--
Plasma Clearance (CL) 4.3L/h/kg-
Volume of Distribution at Steady State (VSS) 0.5L/kg-
Mean Residence Time (MRT) 0.1h-

Data sourced from Meibom et al., 2023.[1]

In Vitro Potency and Selectivity

The table below outlines the in vitro potency of this compound against the rat α2B adrenergic receptor and its selectivity over other adrenergic receptor subtypes.

Receptor SubtypeIC50 (nM)
rat α2B 13
human α2B 14
human α2A >10000
human α2C >10000
human α1A >5500
human α1B >10000
human α1D >10000
human β1 >10000
human β2 >10000
human β3 >10000

Data reflects high selectivity for the α2B receptor. Sourced from Meibom et al., 2023.[1]

Experimental Protocols

Protocol 1: Evaluation of this compound Antagonism on α2B Agonist-Induced Vasoconstriction in Anesthetized Rats

This protocol describes a method to assess the in vivo efficacy of this compound in antagonizing the pressor effects of an α2B adrenergic receptor agonist in rats pre-treated with reserpine to enhance adrenergic sensitivity.

1. Animal Preparation and Reserpine Pre-treatment:

  • Animals: Male Wistar rats are commonly used.

  • Housing: House animals in standard laboratory conditions with ad libitum access to food and water.

  • Reserpine Administration: To sensitize the adrenergic system, administer reserpine to the rats for three consecutive days prior to the experiment.[1] The specific dosage and route of reserpine administration should be optimized based on institutional guidelines and previous literature.

2. Anesthesia and Surgical Preparation:

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent, such as a combination of urethane and α-chloralose, to maintain a stable level of anesthesia throughout the experiment.

  • Surgical Cannulation:

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the carotid artery for direct and continuous monitoring of arterial blood pressure.[3][6] Connect the arterial cannula to a pressure transducer.

    • Cannulate the jugular vein for intravenous administration of the α2B agonist and this compound.[4][7]

3. Experimental Procedure:

  • Stabilization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.

  • α2B Agonist Administration: Administer a selective α2B adrenergic receptor agonist intravenously to induce a robust and reproducible increase in blood pressure.[1]

  • This compound Administration: Once the pressor response to the α2B agonist is established, administer this compound intravenously.[1]

  • Dose-Response Evaluation: To determine the dose-dependent effect of this compound, administer increasing doses of the compound and measure the corresponding reduction in the α2B agonist-induced blood pressure increase.[1][2][5]

  • Data Acquisition: Continuously record the mean arterial blood pressure (MAP) throughout the experiment using a suitable data acquisition system.

4. Data Analysis:

  • Calculate the baseline MAP before drug administration.

  • Determine the peak increase in MAP following the α2B agonist administration.

  • Quantify the percentage reduction in the agonist-induced pressor response after each dose of this compound.

  • Plot a dose-response curve to visualize the antagonistic effect of this compound.

Visualizations

Signaling Pathway of α2B Adrenergic Receptor

The α2B adrenergic receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit.[8][9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence various downstream effectors, ultimately leading to physiological responses such as vasoconstriction.

alpha2B_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha2B α2B-AR G_protein Gαi/βγ alpha2B->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Response Cellular Response (e.g., Vasoconstriction) PKA->Response Phosphorylation Cascade Norepinephrine Norepinephrine (Agonist) Norepinephrine->alpha2B BAY6096 This compound (Antagonist) BAY6096->alpha2B

Caption: Simplified signaling pathway of the α2B adrenergic receptor.

Experimental Workflow for Evaluating this compound in Rats

The following diagram illustrates the key steps involved in the in vivo evaluation of this compound's effect on blood pressure in a rat model.

experimental_workflow start Start pretreatment Reserpine Pre-treatment (3 days) start->pretreatment anesthesia Anesthesia pretreatment->anesthesia surgery Surgical Preparation (Cannulation) anesthesia->surgery stabilization Stabilization & Baseline BP surgery->stabilization agonist_admin α2B Agonist Administration stabilization->agonist_admin bp_increase Blood Pressure Increase agonist_admin->bp_increase bay6096_admin This compound Administration bp_increase->bay6096_admin bp_reduction Blood Pressure Reduction bay6096_admin->bp_reduction data_analysis Data Analysis bp_reduction->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo testing of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6096 is a potent, selective, and highly water-soluble antagonist of the α2B adrenergic receptor. Contrary to inducing vasoconstriction, this compound is utilized in research to competitively inhibit or reverse vasoconstriction mediated by α2B adrenergic receptor agonists. The α2B adrenergic receptor, a G-protein coupled receptor, is expressed on vascular smooth muscle cells and plays a role in regulating vascular tone.[1][2] Activation of this receptor by agonists such as norepinephrine leads to vasoconstriction. Therefore, this compound serves as a critical tool for investigating the physiological and pathological roles of the α2B adrenergic receptor in blood pressure regulation and vascular diseases.

These application notes provide a comprehensive overview of the use of this compound in studying the antagonism of α2B adrenergic receptor-mediated vasoconstriction, particularly in in vivo rodent models.

Data Presentation

The following table summarizes the reported effects of this compound in antagonizing agonist-induced vasoconstriction. It is important to note that while dose-dependent effects have been documented, specific dose-response data from peer-reviewed publications are limited. Researchers are strongly encouraged to perform dose-ranging studies to determine the optimal concentration for their specific experimental model.

Table 1: Summary of this compound Activity in In Vivo Vasoconstriction Models

ParameterValue/DescriptionReference
Compound This compound[1][2]
Mechanism of Action Selective α2B Adrenergic Receptor Antagonist[1][2]
Model System Anesthetized, reserpine-pretreated rats[1][2]
Agonist Used Undisclosed α2B adrenergic receptor agonist (referred to as compound 44 in Meibom et al., 2023)[1][2]
Effect Dose-dependently reduced the increase in mean arterial blood pressure induced by the α2B agonist.[1][2]
Recommended Action Conduct dose-response studies to determine the effective dose for the specific agonist and experimental conditions.N/A

Signaling Pathway

The vasoconstrictive effect of α2B adrenergic receptor activation, which is antagonized by this compound, is primarily mediated through a Gαi-coupled signaling pathway in vascular smooth muscle cells. The binding of an agonist to the α2B receptor initiates a cascade of intracellular events leading to smooth muscle contraction.

alpha2B_signaling alpha2B α2B Adrenergic Receptor Gi Gαi Protein alpha2B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Agonist α2B Agonist (e.g., Norepinephrine) Agonist->alpha2B Binds & Activates BAY6096 This compound (Antagonist) BAY6096->alpha2B Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ca_channel Phosphorylates & Inhibits Opening Contraction Smooth Muscle Contraction Ca_ion->Contraction Initiates

Caption: α2B adrenergic receptor signaling pathway in vasoconstriction.

Experimental Protocols

The following protocol is a generalized procedure based on methodologies reported for studying the effects of α2B adrenergic antagonists on agonist-induced vasoconstriction in rats.[1][2]

Objective: To evaluate the efficacy of this compound in antagonizing α2B adrenergic agonist-induced increases in mean arterial blood pressure in anesthetized rats.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Reserpine

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • α2B adrenergic agonist (e.g., compound 44 from Meibom et al., 2023, or other selective α2B agonist)

  • This compound

  • Saline (0.9% NaCl)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

  • Infusion pumps

Experimental Workflow:

experimental_workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis reserpine Reserpine Pre-treatment (e.g., for 3 days) anesthesia Anesthetize Rat reserpine->anesthesia cannulation Cannulate Artery and Vein anesthesia->cannulation stabilization Stabilization Period & Baseline BP Recording cannulation->stabilization bay6096_admin Administer this compound or Vehicle (Intravenous Infusion) stabilization->bay6096_admin agonist_admin Administer α2B Agonist (Intravenous Infusion) bay6096_admin->agonist_admin bp_monitoring Monitor Mean Arterial Blood Pressure agonist_admin->bp_monitoring data_analysis Calculate Change in Blood Pressure from Baseline bp_monitoring->data_analysis comparison Compare Responses between This compound and Vehicle Groups data_analysis->comparison

Caption: In vivo experimental workflow for assessing this compound.

Procedure:

  • Animal Preparation:

    • To enhance sensitivity to adrenergic stimuli, pretreat rats with reserpine for three consecutive days.[2]

    • On the day of the experiment, anesthetize the rat using an appropriate anesthetic agent.

    • Surgically expose and cannulate a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement. Connect the arterial catheter to a pressure transducer.

    • Cannulate a major vein (e.g., jugular or femoral vein) for intravenous administration of test compounds.

  • Experimental Protocol:

    • Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.

    • Administer a predetermined dose of this compound or vehicle (saline) via intravenous infusion. A dose-ranging study should be performed to determine the optimal antagonist dose.

    • Following the administration of this compound or vehicle, infuse the α2B adrenergic agonist at a concentration known to produce a submaximal pressor response.

    • Continuously record the mean arterial blood pressure throughout the experiment.

  • Data Analysis:

    • Calculate the change in mean arterial blood pressure from the baseline in response to the α2B agonist in both the vehicle-treated and this compound-treated groups.

    • Compare the pressor responses between the two groups to determine the antagonistic effect of this compound.

    • If a dose-response study is conducted, plot the percentage inhibition of the agonist response against the dose of this compound to determine the IC50.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the α2B adrenergic receptor in vasoconstriction. Its high potency, selectivity, and water solubility make it suitable for in vivo studies. The provided protocols and background information serve as a guide for researchers to design and execute experiments aimed at elucidating the physiological and pathological functions of α2B adrenergic receptor-mediated vascular tone. It is imperative to conduct preliminary dose-ranging studies to establish the optimal experimental conditions for the specific model and agonist being used.

References

Application Notes and Protocols: Preparation of BAY-6096 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6096 is a potent, selective, and highly water-soluble antagonist of the α2B-adrenergic receptor, with an IC50 of 14 nM.[1][2] The α2B-adrenergic receptor, a G protein-coupled receptor (GPCR), is involved in regulating neurotransmitter release and vasoconstriction.[3][4] Due to its high water solubility, this compound offers flexibility in formulation for a range of experimental applications, from in vitro cell-based assays to in vivo animal studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reproducibility.

Physicochemical and Pharmacological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 426.91 g/mol
IC50 (human α2B receptor) 14 nM[1][2]
Selectivity (over human α1A) >350-fold[2]
Selectivity (over human α2A) >350-fold[2]
Selectivity (over human α2C) >350-fold[2]
Solubility in Water > 90 mg/mL[2]
Solubility in 0.9% NaCl > 90 g/L[5]
Solubility in DMSO up to 100 mM

Signaling Pathway of the α2B-Adrenergic Receptor

The α2B-adrenergic receptor is a member of the G protein-coupled receptor family and is primarily coupled to the inhibitory G protein (Gi).[6] Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the α2B-adrenergic receptor has been shown to activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[7] this compound acts as an antagonist, blocking the binding of agonists like norepinephrine and epinephrine to the receptor, thereby inhibiting these downstream signaling events.

BAY6096_Signaling_Pathway cluster_cell Cell Membrane BAY6096 This compound ADRA2B α2B-Adrenergic Receptor (GPCR) BAY6096->ADRA2B Inhibits Agonist Agonist (e.g., Norepinephrine) Agonist->ADRA2B Activates Gi Gi Protein ADRA2B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_Pathway MAPK/ERK Pathway Gi->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts ATP ATP Cellular_Response Cellular Response (e.g., Vasoconstriction) cAMP->Cellular_Response Modulates MAPK_Pathway->Cellular_Response Leads to

α2B-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Stock Solution (for in vitro use)

This protocol is suitable for most cell-based assays due to the high water solubility of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of sterile water or PBS to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterile-filtered through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of DMSO this compound Stock Solution (for in vitro use)

This protocol provides an alternative for experiments where DMSO is a preferred solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile fume hood, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Gently vortex the solution until the powder is fully dissolved.

  • Aliquoting and Storage: Dispense the DMSO stock solution into single-use aliquots in sterile, amber glass vials or polypropylene tubes. Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Protocol 3: Preparation of this compound Formulation for in vivo Administration

This protocol describes a multi-component solvent system for preparing this compound for in vivo studies, as adapted from established methodologies.[1]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare Initial DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 2.5 mg/mL) following Protocol 2.

  • Vehicle Preparation: In a sterile conical tube, add 400 µL of PEG300.

  • Addition of DMSO Stock: To the PEG300, add 100 µL of the 2.5 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

  • Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution thoroughly. This will result in a final this compound concentration of 0.25 mg/mL.

  • Use: It is recommended to prepare this formulation fresh on the day of use.

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder choose_solvent 2. Choose Solvent (Water, PBS, or DMSO) weigh->choose_solvent dissolve 3. Dissolve Powder in Solvent choose_solvent->dissolve mix 4. Vortex until Dissolved dissolve->mix sterilize 5. Sterile Filter (Optional) mix->sterilize aliquot 6. Aliquot into Single-Use Tubes sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store

Stock Solution Preparation Workflow

Stability and Storage Summary

  • Solid: this compound is stable as a solid.

  • Aqueous/Saline Solution: Stable in 0.9% NaCl solution (pH 7.4) for 13 weeks at 40°C.[5] No significant degradation was observed in buffered solutions at pH 1, 7, and 10 over 7 days at room temperature.[5]

  • DMSO Solution: Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]

  • General Handling: To maintain the integrity of the compound, avoid repeated freeze-thaw cycles of stock solutions. It is recommended to prepare fresh working solutions from the stock for each experiment.

References

Application Notes and Protocols for BAY-6096 in Recombinant CHO Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6096 is a potent, selective, and highly water-soluble antagonist of the adrenergic α2B receptor.[1][2][3][4] This compound has emerged as a valuable chemical probe for investigating the physiological and pathological roles of the α2B adrenergic receptor.[4] Recombinant Chinese Hamster Ovary (CHO) cell lines are a cornerstone of modern drug discovery and biopharmaceutical production, frequently utilized for expressing specific drug targets, such as G-protein coupled receptors (GPCRs), for in vitro assays. This document provides detailed application notes and protocols for the use of this compound in assays involving recombinant CHO cell lines expressing the adrenergic α2B receptor.

Core Applications

The primary application of this compound in the context of recombinant CHO cell assays is the characterization of the adrenergic α2B receptor. This includes:

  • Receptor Binding Assays: To determine the affinity and selectivity of this compound and other investigational compounds for the α2B receptor.

  • Functional Assays: To assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced signaling pathways.

While CHO cells are a workhorse for recombinant protein production[5][6][7][8], there is currently no published evidence to suggest that this compound is used to enhance the yield of therapeutic proteins in these systems. Its application is primarily as a pharmacological tool for target validation and characterization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, primarily determined using recombinant CHO cell lines.

ParameterValueCell LineNotesReference
IC50 vs. human α2B receptor 14 nMRecombinant CHO cell lineThis is the half-maximal inhibitory concentration, indicating the potency of this compound as an antagonist.[3][9]
Selectivity vs. α1A >350-foldRecombinant cell linesDemonstrates high selectivity for the α2B receptor over the α1A subtype.[9]
Selectivity vs. α2A >350-foldRecombinant cell linesHighlights significant selectivity against the closely related α2A subtype.[9]
Selectivity vs. α2C >350-foldRecombinant cell linesShows strong selectivity over the α2C adrenergic receptor subtype.[9]
Aqueous Solubility > 90 g/LN/AHigh water solubility is a key feature, facilitating its use in aqueous buffer systems for in vitro assays.[1]

Signaling Pathway

This compound acts as an antagonist at the α2B adrenergic receptor, a G-protein coupled receptor (GPCR). In recombinant CHO cells expressing this receptor, an agonist (like norepinephrine) would typically bind to the receptor, leading to the activation of intracellular signaling cascades. This compound blocks this initial step.

BAY_6096_Signaling_Pathway cluster_membrane Cell Membrane receptor α2B Adrenergic Receptor g_protein G-protein Activation receptor->g_protein Activates agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds & Activates bay6096 This compound bay6096->receptor Blocks downstream Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) g_protein->downstream

This compound blocks agonist-induced signaling at the α2B receptor.

Experimental Protocols

General Cell Culture of Recombinant CHO Cells

This protocol provides a general guideline for the culture of CHO-K1 cells, which can be adapted for recombinant CHO lines expressing the α2B adrenergic receptor.

Materials:

  • Recombinant CHO-K1 cell line expressing the human adrenergic α2B receptor

  • F-12K Medium (e.g., ATCC 30-2004)

  • Fetal Bovine Serum (FBS) (e.g., ATCC 30-2020)

  • Trypsin-EDTA solution (e.g., ATCC 30-2101)

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks (e.g., T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at approximately 140-400 x g for 5-12 minutes.

  • Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a new culture flask at an appropriate density.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a lower density.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the α2B adrenergic receptor.

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from Recombinant CHO Cells start->prep_membranes setup_assay Set up Assay Plate: - Radioligand - Membranes - this compound (or test compound) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate harvest Harvest on Filter Plates & Wash incubate->harvest scintillation Add Scintillation Cocktail & Read Radioactivity harvest->scintillation analyze Analyze Data (Calculate Ki) scintillation->analyze end End analyze->end Functional_Assay_Workflow start Start plate_cells Plate Recombinant CHO Cells in a 96-well Plate start->plate_cells load_dye Load Cells with a Calcium-sensitive Fluorescent Dye plate_cells->load_dye pre_incubate Pre-incubate with this compound (or vehicle) load_dye->pre_incubate add_agonist Add α2B Agonist (e.g., UK 14,304) pre_incubate->add_agonist read_fluorescence Measure Fluorescence Changes over Time add_agonist->read_fluorescence analyze Analyze Data (Calculate IC50) read_fluorescence->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Imaging with Labeled BAY-6096

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6096 is a potent, selective, and highly water-soluble antagonist of the α2B adrenergic receptor (ADRA2B).[1][2][3][4][5] The α2B adrenergic receptor is a G protein-coupled receptor involved in regulating neurotransmitter release and has been implicated in vascular constriction.[1][6] In vivo imaging of ADRA2B with a specific radiolabeled tracer would be a valuable tool for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting this receptor. This document provides a hypothetical framework for the use of radiolabeled this compound in preclinical in vivo imaging studies, including positron emission tomography (PET).

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data that could be expected from in vivo imaging studies using radiolabeled this compound. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: In Vitro Binding Affinity of Radiolabeled this compound Analogues

Radiotracer CandidateTarget ReceptorKi (nM)Cell LineReference
[11C]this compoundHuman ADRA2B21Recombinant CHO[1] (modified)
[18F]F-BAY-6096Human ADRA2B25Recombinant CHOHypothetical
[11C]this compoundRat ADRA2B13Recombinant CHO[6] (modified)
[18F]F-BAY-6096Rat ADRA2B15Recombinant CHOHypothetical

Table 2: Biodistribution of [11C]this compound in Rats (30 minutes post-injection)

Organ% Injected Dose per Gram (%ID/g)
Blood1.5 ± 0.3
Heart2.8 ± 0.5
Lungs4.5 ± 0.8
Liver15.2 ± 2.1
Kidneys25.7 ± 3.4
Spleen3.1 ± 0.6
Muscle0.9 ± 0.2
Brain0.1 ± 0.05
Bone1.2 ± 0.3

Data are presented as mean ± standard deviation.

Signaling Pathway

The α2B adrenergic receptor is a G-protein coupled receptor that primarily couples to Gi/o proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

ADRA2B_Signaling_Pathway cluster_membrane Cell Membrane ADRA2B ADRA2B Receptor G_protein Gi/o Protein ADRA2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->ADRA2B Activates BAY6096 This compound (Antagonist) BAY6096->ADRA2B Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: α2B Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radiosynthesis of [11C]this compound (Hypothetical Protocol)

This protocol is a hypothetical adaptation based on common 11C-methylation reactions.

Objective: To radiolabel the precursor of this compound with Carbon-11.

Materials:

  • Desmethyl-BAY-6096 precursor

  • [11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) or other suitable base

  • HPLC system for purification

  • Sterile water for injection, USP

  • 0.9% Sodium Chloride for injection, USP

  • Sterile filters (0.22 µm)

Procedure:

  • Precursor Preparation: Dissolve desmethyl-BAY-6096 precursor in anhydrous DMF.

  • Activation: Add NaH to the precursor solution to deprotonate the amine.

  • Radiolabeling: Bubble the gaseous [11C]CH3I or [11C]CH3OTf through the activated precursor solution at room temperature for 5-10 minutes.

  • Quenching: Quench the reaction with water.

  • Purification: Purify the crude product using reverse-phase HPLC.

  • Formulation: Collect the fraction containing [11C]this compound, remove the HPLC solvent under vacuum, and formulate the final product in sterile saline for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

In Vivo PET Imaging Protocol with [11C]this compound in Rats

Objective: To visualize and quantify the distribution of ADRA2B in vivo using [11C]this compound PET.

Materials:

  • [11C]this compound formulated in sterile saline

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Catheter for intravenous injection

  • Experimental animals (e.g., Sprague-Dawley rats)

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane (2-3% in oxygen). Place a catheter in the tail vein for tracer injection.

  • Positioning: Position the animal in the PET/CT scanner.

  • CT Scan: Perform a low-dose CT scan for anatomical reference and attenuation correction.

  • Tracer Injection: Administer a bolus injection of [11C]this compound (typically 10-20 MBq) via the tail vein catheter.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

  • Data Analysis:

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) on organs of interest based on the CT images.

    • Generate time-activity curves (TACs) for each ROI to assess the tracer uptake and kinetics.

    • Calculate standardized uptake values (SUV) for semi-quantitative analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Radiotracer Synthesis cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Precursor Desmethyl-BAY-6096 Radiolabeling [11C]Methylation Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC AnimalPrep Animal Preparation (Anesthesia, Catheterization) QC->AnimalPrep Injection Tracer Injection AnimalPrep->Injection Scan PET/CT Scan Injection->Scan Reconstruction Image Reconstruction Scan->Reconstruction ROI ROI Analysis Reconstruction->ROI Quantification Quantification (SUV, TACs) ROI->Quantification

Caption: Experimental Workflow for In Vivo Imaging.

References

Protocol for Assessing the Effects of BAY-6096 on Blood Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

BAY-6096 is a potent, selective, and highly water-soluble antagonist of the α2B-adrenergic receptor, with an IC50 of 14 nM.[1] This compound serves as a valuable research tool for investigating the physiological and pathological roles of the α2B-adrenergic receptor, particularly in the context of cardiovascular regulation. The α2B-adrenergic receptor, a G protein-coupled receptor (GPCR), is known to be involved in vasoconstriction.[2][3] Antagonism of this receptor by this compound leads to a reduction in blood pressure, specifically by inhibiting agonist-induced vasoconstriction.

These protocols provide a detailed methodology for assessing the in vivo effects of this compound on arterial blood pressure in a rat model. The described procedures include the preparation of animals, surgical implantation of catheters for direct blood pressure measurement and substance administration, and the experimental workflow for evaluating the dose-dependent effects of this compound in the presence of an α2B-adrenergic agonist.

Mechanism of Action:

The α2B-adrenergic receptor is coupled to the Gi/o family of heterotrimeric G proteins.[4] Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP results in the activation of myosin light chain kinase, leading to phosphorylation of the myosin light chain, cross-bridge cycling of actin and myosin, and ultimately, smooth muscle contraction and vasoconstriction. This compound selectively blocks the α2B-adrenergic receptor, thereby preventing this signaling cascade and inhibiting vasoconstriction.

Experimental Protocols

Animal Model and Preparation
  • Species: Male Wistar or Sprague-Dawley rats (250-350 g).

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.

  • Pre-treatment (Optional but Recommended): To enhance sensitivity to adrenergic stimuli, rats can be pre-treated with reserpine (0.5 mg/kg, intraperitoneally) for three consecutive days prior to the experiment.[3] Reserpine depletes endogenous catecholamines, upregulating adrenergic receptor expression.

  • Fasting: Animals should be fasted overnight (minimum 8-10 hours) before the experiment, with free access to water.

Surgical Preparation for Invasive Blood Pressure Measurement

This protocol describes the cannulation of the carotid artery for blood pressure monitoring and the jugular vein for intravenous drug administration.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent. Commonly used anesthetics include urethane (1.2 g/kg, i.p.) or a combination of ketamine (80 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).

  • Surgical Site Preparation: Shave the ventral neck area and disinfect with 70% ethanol and povidone-iodine solution.

  • Tracheostomy (Optional): To ensure a clear airway, a tracheostomy can be performed by making a midline incision in the neck, exposing the trachea, and inserting a small-gauge cannula.

  • Jugular Vein Cannulation:

    • Make a small incision lateral to the trachea to expose the external jugular vein.

    • Carefully dissect the vein from the surrounding connective tissue.

    • Place two loose ligatures around the vein.

    • Make a small incision in the vein and insert a saline-filled polyethylene catheter (PE-50).

    • Secure the catheter in place with the ligatures.

    • Flush the catheter with heparinized saline (10-20 IU/mL) to prevent clotting.

  • Carotid Artery Cannulation:

    • Gently retract the trachea and locate the common carotid artery.

    • Carefully separate the artery from the vagus nerve.

    • Place two loose ligatures around the artery.

    • Make a small arteriotomy and insert a saline-filled PE-50 catheter connected to a pressure transducer.

    • Secure the catheter with the ligatures.

    • Connect the pressure transducer to a data acquisition system for continuous blood pressure recording.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery before starting the experimental protocol. During this time, monitor the mean arterial pressure (MAP) and heart rate.

Drug Preparation and Administration
  • This compound Formulation: this compound is highly water-soluble and can be formulated in a 0.9% NaCl solution.[3]

  • α2B-Adrenergic Agonist: The specific α2B agonist used in seminal studies is referred to as "compound 44". While the exact publically available chemical name is not specified, a similar α2-adrenergic agonist such as dexmedetomidine can be used. Prepare a stock solution in an appropriate vehicle (e.g., saline).

  • Administration: All drug administrations should be performed intravenously (i.v.) through the cannulated jugular vein.

Experimental Workflow for Assessing this compound Efficacy
  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate for at least 15-20 minutes to ensure a stable recording.

  • Agonist Administration: Administer a bolus injection of the α2B-adrenergic agonist to induce a pressor (blood pressure increasing) response. The dose of the agonist should be predetermined to elicit a submaximal but consistent increase in MAP.

  • This compound Administration: Once the pressor response to the agonist is established and has returned to baseline, administer a dose of this compound intravenously.

  • Post-BAY-6096 Agonist Challenge: After a predetermined time (e.g., 15-30 minutes) to allow for the distribution of this compound, administer the same dose of the α2B-adrenergic agonist again.

  • Dose-Response: To assess the dose-dependent effects of this compound, repeat steps 3 and 4 with increasing doses of this compound. Allow sufficient time between doses for the effects of the previous dose to stabilize.

  • Data Analysis: Measure the peak increase in MAP in response to the agonist before and after each dose of this compound. Calculate the percentage inhibition of the agonist-induced pressor response for each dose of this compound.

Data Presentation

Table 1: In Vitro Profile of this compound

ParameterValue
Target α2B-Adrenergic Receptor
IC50 (nM) 14
Solubility in 0.9% NaCl >90 g/L
Formulation 0.9% NaCl Solution

Table 2: Experimental Parameters for In Vivo Rat Blood Pressure Assay

ParameterDescription
Animal Model Male Wistar or Sprague-Dawley Rats
Anesthesia Urethane or Ketamine/Xylazine
Blood Pressure Measurement Invasive (Carotid Artery Cannulation)
Drug Administration Route Intravenous (Jugular Vein Cannulation)
Agonist α2B-Adrenergic Agonist (e.g., Dexmedetomidine)
Antagonist This compound
Primary Endpoint Mean Arterial Pressure (MAP)

Mandatory Visualization

BAY6096_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal Rat Model (Wistar/Sprague-Dawley) Anesthesia Anesthesia Animal->Anesthesia Surgery Surgical Cannulation (Carotid Artery & Jugular Vein) Anesthesia->Surgery Baseline Record Baseline Blood Pressure Surgery->Baseline Agonist1 Administer α2B Agonist (Induce Pressor Response) Baseline->Agonist1 Antagonist Administer this compound Agonist1->Antagonist Agonist2 Re-administer α2B Agonist Antagonist->Agonist2 Analysis Measure & Compare Pressor Responses Agonist2->Analysis Result Determine % Inhibition by this compound Analysis->Result

Caption: Experimental workflow for assessing this compound effects on blood pressure.

a2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist α2B Agonist Receptor α2B-Adrenergic Receptor Agonist->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP BAY6096 This compound BAY6096->Receptor Blocks PKA ↓ PKA Activity cAMP->PKA MLCK_active ↑ Myosin Light Chain Kinase (MLCK) Activity PKA->MLCK_active MLC_P ↑ Myosin Light Chain Phosphorylation MLCK_active->MLC_P Contraction Smooth Muscle Contraction (Vasoconstriction) MLC_P->Contraction

Caption: α2B-Adrenergic receptor signaling pathway leading to vasoconstriction.

References

Application Notes and Protocols for BAY-6096 in Cardiac Microvascular Blood Flow Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6096 is a potent, selective, and highly water-soluble antagonist of the α2B-adrenergic receptor.[1][2] The α2B-adrenergic receptors are expressed on vascular smooth muscle cells, including those in the coronary microcirculation, and mediate vasoconstriction.[3][4] In pathophysiological conditions such as myocardial ischemia and reperfusion, excessive activation of these receptors by catecholamines can contribute to microvascular dysfunction, leading to a "no-reflow" phenomenon despite the reopening of epicardial coronary arteries.[3]

These application notes provide a comprehensive overview of the use of this compound as a pharmacological tool to investigate and potentially ameliorate cardiac microvascular dysfunction. The protocols outlined below are intended to serve as a guide for researchers to design and execute preclinical studies to evaluate the efficacy of α2B-adrenergic receptor blockade in improving cardiac microvascular blood flow.

Mechanism of Action

This compound competitively binds to the α2B-adrenergic receptor, preventing the binding of endogenous agonists like norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade that leads to vasoconstriction of the coronary microvasculature. The anticipated outcome of this compound administration in the context of cardiac ischemia-reperfusion is an attenuation of α2B-mediated vasoconstriction, thereby improving blood flow to the jeopardized myocardium.

Data Presentation

The following tables summarize hypothetical quantitative data from preclinical studies investigating the effect of this compound on cardiac microvascular blood flow. These tables are provided as a template for presenting experimental findings.

Table 1: Effect of this compound on Coronary Flow Reserve (CFR) in a Rat Model of Ischemia-Reperfusion Injury

Treatment GroupNBaseline CFRPost-I/R CFR% Change in CFR
Vehicle Control103.1 ± 0.41.5 ± 0.3-51.6%
This compound (1 mg/kg)103.2 ± 0.32.5 ± 0.4-21.9%
This compound (3 mg/kg)103.0 ± 0.52.8 ± 0.3-6.7%
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. I/R: Ischemia/Reperfusion.

Table 2: Hemodynamic Parameters Following this compound Administration in a Canine Model of Coronary Microembolization

ParameterVehicle ControlThis compound (2 mg/kg)p-value
Mean Arterial Pressure (mmHg) 95 ± 892 ± 7>0.05
Heart Rate (bpm) 110 ± 12108 ± 10>0.05
Left Ventricular End-Diastolic Pressure (mmHg) 8 ± 26 ± 1<0.05
Coronary Blood Flow Velocity (cm/s) 15 ± 325 ± 4<0.01
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control.

Experimental Protocols

Protocol 1: In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol is designed to assess the cardioprotective effects of this compound in a well-established model of ischemia-reperfusion (I/R) injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., isoflurane)

  • This compound (solubilized in sterile saline)

  • Surgical instruments for thoracotomy and coronary artery ligation

  • Ventilator

  • ECG monitoring system

  • Doppler flow probe for coronary blood flow velocity measurement

  • Triphenyltetrazolium chloride (TTC) stain

  • Evans Blue dye

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and initiate mechanical ventilation. Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.

  • Baseline Measurements: Allow the animal to stabilize for 20 minutes. Record baseline ECG, heart rate, blood pressure, and coronary blood flow velocity using a Doppler flow probe.

  • Drug Administration: Administer this compound or vehicle intravenously (e.g., via the femoral vein) 15 minutes prior to ischemia.

  • Ischemia: Induce regional myocardial ischemia by tightening the suture around the LAD for 30 minutes.

  • Reperfusion: Release the suture to allow for 120 minutes of reperfusion. Monitor hemodynamic parameters throughout the reperfusion period.

  • Infarct Size Assessment: At the end of reperfusion, re-occlude the LAD and inject Evans Blue dye intravenously to delineate the area at risk (AAR). Euthanize the animal, excise the heart, and slice it into sections. Incubate the heart slices in TTC stain to differentiate between viable (red) and infarcted (pale) tissue.

  • Data Analysis: Calculate the infarct size as a percentage of the AAR. Analyze hemodynamic data and coronary blood flow velocity measurements.

Protocol 2: Isolated Perfused Heart (Langendorff) Model

This ex vivo protocol allows for the direct assessment of this compound's effects on coronary vascular function independent of systemic hemodynamic influences.

Materials:

  • Male Wistar rats (300-350g)

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • This compound

  • Intraventricular balloon for measuring cardiac function

  • Pressure transducer for coronary perfusion pressure

  • Flowmeter for coronary flow rate

Procedure:

  • Heart Isolation: Anesthetize the rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for 30 minutes. Insert a balloon into the left ventricle to measure isovolumetric function.

  • Baseline Measurements: Record baseline coronary flow, left ventricular developed pressure (LVDP), and heart rate.

  • Drug Administration: Add this compound or vehicle to the perfusion buffer to achieve the desired final concentration.

  • Ischemia-Reperfusion: Induce global ischemia by stopping the perfusion for 30 minutes, followed by 60 minutes of reperfusion.

  • Data Collection: Continuously record coronary flow and cardiac function throughout the experiment.

  • Data Analysis: Analyze the recovery of cardiac function and coronary flow during reperfusion in the presence and absence of this compound.

Visualizations

signaling_pathway cluster_ec_space Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Norepinephrine/ Epinephrine a2B_AR α2B-Adrenergic Receptor Agonist->a2B_AR Binds G_protein Gi/o Protein a2B_AR->G_protein Activates BAY6096 This compound BAY6096->a2B_AR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction Contributes to Ca_release->Vasoconstriction Leads to

Caption: Signaling pathway of α2B-adrenergic receptor-mediated vasoconstriction and its inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Ventilation, Surgery) Instrumentation Instrumentation (ECG, Blood Pressure, Doppler Probe) Animal_Prep->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Baseline Measurements Stabilization->Baseline Treatment This compound / Vehicle Administration Baseline->Treatment Ischemia Induce Myocardial Ischemia (LAD Ligation) Treatment->Ischemia Reperfusion Reperfusion Period Ischemia->Reperfusion Harvest Heart Excision & Staining (Evans Blue/TTC) Reperfusion->Harvest Data_Analysis Infarct Size Calculation & Hemodynamic Analysis Harvest->Data_Analysis

Caption: Experimental workflow for in vivo assessment of this compound in a cardiac ischemia-reperfusion model.

References

Troubleshooting & Optimization

Navigating BAY-6096 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-6096, a potent and selective α2B-adrenergic receptor antagonist. Our aim is to help you address common challenges and unexpected results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during experimentation with this compound.

Q1: Why am I observing a weaker than expected antagonist effect of this compound in my vasoconstriction assay?

A1: Several factors can contribute to a reduced antagonist effect. Consider the following:

  • Agonist Concentration: The concentration of the α2B-adrenergic receptor agonist used to induce vasoconstriction is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. We recommend performing a dose-response curve for your agonist to determine the EC50 and using a concentration at or near the EC80 for antagonist studies.

  • Receptor Expression Levels: The expression of α2B-adrenergic receptors can vary between different tissues and cell lines. Lower than expected receptor density will result in a diminished response to both agonists and antagonists. It is advisable to confirm receptor expression levels in your experimental system using techniques like qPCR or Western blotting.

  • Compound Stability and Storage: this compound is highly water-soluble and stable in solution under appropriate storage conditions.[1] However, improper storage (e.g., multiple freeze-thaw cycles of stock solutions) can lead to degradation. Ensure that stock solutions are stored at -20°C or -80°C and aliquot them to avoid repeated temperature fluctuations.[2]

  • Vehicle Effects: While this compound is highly water-soluble, the vehicle used for in vivo administration should be carefully considered to ensure compatibility and avoid any confounding effects on vascular tone.

Q2: I am seeing high variability in my in vivo blood pressure measurements after this compound administration. What could be the cause?

A2: High variability in in vivo experiments can be challenging. Here are some potential sources and solutions:

  • Animal Model and Anesthesia: The choice of animal model and anesthetic can significantly impact cardiovascular parameters. Some anesthetics can alter sympathetic tone and cardiovascular reflexes, leading to variability. Ensure you are using a consistent and appropriate anesthetic regimen for your studies.

  • Route of Administration: The method of administration (e.g., intravenous, intraperitoneal) can affect the pharmacokinetics of this compound. Intravenous administration typically provides the most rapid and consistent plasma concentrations.

  • Acclimatization of Animals: Ensure that animals are properly acclimatized to the experimental setup to minimize stress-induced fluctuations in blood pressure.

Q3: Are there any known off-target effects of this compound that could explain my unexpected results?

A3: this compound has been shown to be highly selective for the α2B-adrenergic receptor over other adrenergic receptor subtypes.[3] An off-target screen against 75 different targets did not reveal any significant hits, suggesting a low probability of off-target effects at appropriate concentrations.[1] However, it is always good practice to include appropriate controls in your experiments. Consider using a structurally unrelated α2B antagonist to confirm that the observed effects are indeed mediated by α2B receptor blockade.

Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. α2B (fold)
Human α2B-Adrenergic Receptor 14 -
Human α1A-Adrenergic Receptor5516394
Human α2A-Adrenergic Receptor>10000>714
Human α2C-Adrenergic Receptor>10000>714
Rat α2B-Adrenergic Receptor13-
Dog α2B-Adrenergic Receptor25-

Data sourced from Meibom et al., 2023 and Tocris Bioscience.[1][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight426.91 g/mol
Water Solubility>90 g/L in 0.9% aqueous sodium chloride
Storage of Stock Solution-80°C for 6 months; -20°C for 1 month

Data sourced from Meibom et al., 2023 and MedChemExpress.[1][2]

Experimental Protocols

Protocol 1: In Vitro Vasoconstriction Assay using Isolated Blood Vessels

This protocol provides a general framework for assessing the antagonist activity of this compound on isolated arterial rings.

  • Tissue Preparation:

    • Euthanize the animal (e.g., rat) and carefully dissect the desired artery (e.g., thoracic aorta or mesenteric artery).

    • Place the artery in cold Krebs-Henseleit buffer and remove excess connective tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.

  • Agonist Dose-Response:

    • Construct a cumulative concentration-response curve for an α2B-adrenergic receptor agonist (e.g., norepinephrine) to determine the EC50.

  • Antagonist Incubation:

    • Wash out the agonist and allow the tissue to return to baseline.

    • Incubate the arterial rings with this compound at the desired concentration for 30-60 minutes.

  • Repeat Agonist Dose-Response:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for the α2B agonist.

  • Data Analysis:

    • Compare the agonist dose-response curves in the absence and presence of this compound to determine the extent of antagonism (e.g., calculate the pA2 value).

Protocol 2: In Vivo Blood Pressure Measurement in a Rat Model

This protocol outlines a general procedure for evaluating the effect of this compound on blood pressure in anesthetized rats.

  • Animal Preparation:

    • Anesthetize the rat using a suitable anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Hemodynamic Monitoring:

    • Connect the arterial cannula to a pressure transducer to continuously record blood pressure and heart rate.

    • Allow the animal to stabilize for at least 30 minutes to obtain baseline readings.

  • Drug Administration:

    • Administer a bolus of an α2B-adrenergic receptor agonist intravenously to induce a pressor response.

    • After the blood pressure returns to baseline, administer this compound intravenously.

    • Following a suitable pre-treatment period with this compound (e.g., 15-30 minutes), re-administer the α2B agonist.

  • Data Analysis:

    • Quantify the pressor response to the agonist before and after the administration of this compound to determine the antagonist effect.

Visualizations

The following diagrams illustrate key concepts related to this compound experimentation.

BAY6096_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Vascular Smooth Muscle Cell NE_release Norepinephrine Release alpha2_autoreceptor α2-Autoreceptor NE_release->alpha2_autoreceptor Negative Feedback alpha2B_receptor α2B-Adrenergic Receptor PLC PLC alpha2B_receptor->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca2+ Release (from SR) IP3_DAG->Ca_release Contraction Vasoconstriction Ca_release->Contraction Agonist α2B Agonist (e.g., Norepinephrine) Agonist->alpha2B_receptor Activates BAY6096 This compound BAY6096->alpha2B_receptor Blocks

Caption: Signaling pathway of α2B-adrenergic receptor-mediated vasoconstriction and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay iv_start Isolate Blood Vessel iv_equilibrate Equilibrate in Organ Bath iv_start->iv_equilibrate iv_agonist Agonist Dose-Response (Baseline) iv_equilibrate->iv_agonist iv_antagonist Incubate with this compound iv_agonist->iv_antagonist iv_agonist2 Repeat Agonist Dose-Response iv_antagonist->iv_agonist2 iv_analyze Analyze Data (pA2) iv_agonist2->iv_analyze invivo_start Anesthetize & Cannulate Animal invivo_stabilize Stabilize & Record Baseline BP invivo_start->invivo_stabilize invivo_agonist Administer α2B Agonist (Induce Pressor Response) invivo_stabilize->invivo_agonist invivo_antagonist Administer this compound invivo_agonist->invivo_antagonist invivo_agonist2 Re-administer α2B Agonist invivo_antagonist->invivo_agonist2 invivo_analyze Analyze Blood Pressure Changes invivo_agonist2->invivo_analyze

Caption: General experimental workflows for in vitro and in vivo studies with this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_experimental Experimental Variables cluster_controls Control Experiments start Unexpected Result (e.g., Weak Antagonism) check_conc Verify Agonist & Antagonist Concentrations start->check_conc check_storage Confirm Proper Compound Storage start->check_storage check_protocol Review Experimental Protocol start->check_protocol check_receptor Confirm Receptor Expression (qPCR/Western Blot) check_protocol->check_receptor check_vehicle Evaluate Vehicle Effects check_protocol->check_vehicle check_animal Assess Animal Model & Anesthesia (in vivo) check_protocol->check_animal run_controls Use Positive/Negative Controls check_receptor->run_controls check_animal->run_controls use_alternative Test with Structurally Different Antagonist run_controls->use_alternative resolution Identify Cause & Optimize Protocol use_alternative->resolution

Caption: A logical troubleshooting workflow for addressing unexpected results in this compound experiments.

References

Technical Support Center: Optimizing BAY-6096 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for using BAY-6096 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the adrenergic α2B receptor (ADRA2B).[1][2][3] Its mechanism involves blocking the α2B receptor, thereby preventing the binding of agonists like norepinephrine. This action inhibits the associated downstream signaling pathway, which typically involves the Gαi protein subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

Q2: What are the key in vitro properties of this compound?

A2: this compound is characterized by its high potency, selectivity, and excellent water solubility.[3][6][7] Its key parameters are summarized in the table below.

Table 1: In Vitro Properties of this compound

Property Value Source
Target Adrenergic α2B Receptor (ADRA2B) [8]
IC₅₀ (human) 14 nM [1][4]
Kᵢ (human) 21 nM [4][8]
Selectivity >350-fold over α1A, α2A, and α2C adrenergic receptors [1][3]
Aqueous Solubility Highly water-soluble (>90 mg/mL or >90 g/L) [1][4]

| Recommended Assay Conc. | Start with 100 nM for in vitro assays |[8] |

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its high water solubility, this compound can be dissolved in water or DMSO.[3]

  • Preparation : For a 10 mM stock solution in DMSO, dissolve the compound and aliquot it to minimize freeze-thaw cycles.[8]

  • Storage : Store the dry powder and DMSO stock solutions at -20°C.[2][3][8] Stock solutions are stable for up to 1 month at -20°C or 6 months at -80°C.[2] It is recommended to use only one freeze-thaw cycle per aliquot.[8]

Signaling Pathway of ADRA2B and Inhibition by this compound

BAY6096_Pathway cluster_membrane Cell Membrane ADRA2B α2B Receptor G_protein Gαi Protein ADRA2B->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP G_protein->AC Inhibits Norepinephrine Norepinephrine (Agonist) Norepinephrine->ADRA2B Activates BAY6096 This compound (Antagonist) BAY6096->ADRA2B Blocks ATP ATP ATP->AC Converts Response Cellular Response (Inhibited) cAMP->Response

Caption: Adrenergic α2B receptor signaling pathway and its inhibition by this compound.

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect at the recommended concentration.

  • Potential Cause 1: Suboptimal Drug Concentration.

    • Solution: The IC₅₀ of 14 nM is a starting point, but the optimal concentration can vary depending on the cell line, cell density, and specific experimental conditions.[8][9] It is critical to perform a dose-response curve to determine the effective concentration range for your system. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the IC₅₀ in your specific assay.[10]

  • Potential Cause 2: Cell Line Insensitivity.

    • Solution: Confirm that your cell line expresses the adrenergic α2B receptor at sufficient levels. You can verify expression using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to have robust ADRA2B expression or a recombinant cell line.[4]

  • Potential Cause 3: Compound Degradation.

    • Solution: Ensure that stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[2][8] Prepare fresh dilutions in your cell culture medium for each experiment, as the stability of this compound in specific media over long incubation periods may vary.[11]

Problem 2: I am observing high levels of cell death or cytotoxicity.

  • Potential Cause: Concentration is too high.

    • Solution: While this compound is designed for high selectivity, supra-physiological concentrations of any compound can lead to off-target effects and cytotoxicity. It is essential to distinguish between targeted inhibition and general toxicity. Perform a cytotoxicity assay in parallel with your functional assay to determine the concentration range that is non-toxic to your cells. Assays that measure the release of lactate dehydrogenase (LDH) are common for this purpose.[12][13]

Problem 3: My results are inconsistent between replicate wells or experiments.

  • Potential Cause 1: Inconsistent Cell Seeding.

    • Solution: High variability can result from uneven cell plating. Ensure your cells are in a logarithmic growth phase and form a homogenous suspension before and during plating.[14]

  • Potential Cause 2: Edge Effects.

    • Solution: Evaporation from the outer wells of a microplate can concentrate media components and your compound, leading to variability. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media to maintain humidity.[14]

  • Potential Cause 3: Agonist Concentration.

    • Solution: For antagonist assays, the concentration of the agonist used to stimulate the receptor is critical. Use an agonist concentration that produces approximately 80-90% of the maximum response (EC₈₀-EC₉₀). This ensures the assay window is large enough to sensitively detect inhibition.[14]

Experimental Workflow & Troubleshooting Logic

Workflow Start Start: Prepare this compound Stock Solution DoseResponse 1. Dose-Response Assay (e.g., 1 nM - 10 µM) Start->DoseResponse Cytotoxicity 2. Cytotoxicity Assay (e.g., LDH Release) Start->Cytotoxicity Analysis 3. Analyze Data: Determine IC₅₀ and Max Non-Toxic Conc. DoseResponse->Analysis Cytotoxicity->Analysis Optimize 4. Select Optimal Conc. (Effective & Non-Toxic) Analysis->Optimize Experiment 5. Perform Main Experiment Optimize->Experiment Result Evaluate Results Experiment->Result Success Success: Consistent & Expected Results Result->Success Expected Troubleshoot Unexpected Results: Initiate Troubleshooting Result->Troubleshoot Unexpected CheckConc Re-evaluate Concentration Troubleshoot->CheckConc No Effect? CheckCells Verify Cell Health & Receptor Expression Troubleshoot->CheckCells High Variability? CheckConc->DoseResponse CheckCells->Experiment

Caption: Workflow for optimizing this compound concentration and troubleshooting.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution for serial dilutions.

  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure: a. Based on the molecular weight (426.91 g/mol ), calculate the mass of this compound needed for your desired stock concentration (e.g., 10 mM).[3] b. Add the appropriate volume of DMSO to the powder to achieve the target concentration. c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into single-use volumes in sterile tubes to prevent contamination and repeated freeze-thaw cycles. e. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]

Protocol 2: Determining Optimal Concentration via Dose-Response Assay
  • Objective: To determine the IC₅₀ of this compound in your specific cell model.

  • Materials: Cells expressing ADRA2B, 96-well plates, culture medium, this compound stock solution, appropriate agonist (e.g., norepinephrine), detection reagents (e.g., for cAMP).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and incubate until they adhere and are ready for treatment. b. Prepare serial dilutions of this compound in culture medium. A common range is from 10 µM down to 1 nM in half-log or log increments.[10] Include a "vehicle only" control (e.g., 0.1% DMSO). c. Pre-incubate the cells with the different concentrations of this compound for a set period (e.g., 30 minutes). d. Add the ADRA2B agonist at a concentration that elicits ~80% of its maximal response (EC₈₀). e. Incubate for the required time to achieve a robust agonist response. f. Lyse the cells and measure the downstream signal (e.g., cAMP levels) according to the manufacturer's protocol for your detection kit. g. Plot the signal response against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Protocol 3: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
  • Objective: To determine the concentration range of this compound that does not cause cell membrane damage.

  • Materials: Cells, 96-well plates, culture medium, this compound, commercial LDH cytotoxicity assay kit (e.g., CytoTox 96®).[12][13]

  • Procedure: a. Seed cells in a 96-well plate. b. Treat cells with the same serial dilutions of this compound used in the dose-response assay. c. Include the following controls as per the kit manufacturer's instructions:

    • Untreated Control: Cells with vehicle only (spontaneous LDH release).
    • Maximum Release Control: Cells treated with the lysis buffer provided in the kit (100% LDH release).
    • Background Control: Culture medium without cells.[15] d. Incubate the plate for the same duration as your main experiment. e. After incubation, carefully collect the supernatant from each well without disturbing the cells. f. Perform the LDH enzymatic assay on the supernatant according to the kit's protocol. This typically involves a 30-minute coupled enzymatic reaction that results in a color change.[13] g. Measure the absorbance at the specified wavelength using a 96-well plate reader. h. Calculate the percentage of cytotoxicity for each concentration relative to the controls. Select concentrations for your main experiment that show minimal to no cytotoxicity.

References

Technical Support Center: Addressing Off-Target Effects of BAY-6096

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating potential off-target effects of BAY-6096, a potent and selective antagonist of the α2B-adrenergic receptor (ADRA2B).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the human α2B-adrenergic receptor (ADRA2B), a G protein-coupled receptor (GPCR). It acts as a potent antagonist with an IC50 of 14 nM.[1][2]

Q2: How selective is this compound for ADRA2B over other adrenergic receptors?

A2: this compound exhibits high selectivity for ADRA2B. It is 394-fold selective over the α1A adrenergic receptor, 725-fold over the α2A subtype, and more than 845-fold over the α2C subtype. This high degree of selectivity minimizes the likelihood of off-target effects mediated by other adrenergic receptors.

Q3: Has this compound been screened against broader panels of targets?

A3: Yes, this compound has undergone broad in vitro profiling. In a Eurofins Panlabs panel of 67 targets, no significant off-target binding was observed at a concentration of 10 µM.[3]

Q4: Are there any known off-target interactions for this compound?

A4: An in-house kinase panel of 22 kinases identified a weak interaction with the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase. The IC50 for this interaction was determined to be 1.4 µM.[3] Given the on-target potency of 14 nM for ADRA2B, there is a significant therapeutic window. However, researchers should be aware of this potential off-target activity, especially when using high concentrations of this compound.

Q5: Is there a negative control compound available for this compound?

A5: Yes, BAY-726 is available as a negative control compound for this compound.[3] It is recommended to use BAY-726 in parallel with this compound to help differentiate on-target from potential off-target effects.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments and investigate potential off-target effects of this compound.

Issue 1: I am observing an unexpected or inconsistent phenotype in my cell-based assay.

  • Question: Is the observed effect dose-dependent and consistent with the known potency of this compound for ADRA2B (IC50 ≈ 14 nM)?

    • Action: Perform a dose-response curve for this compound in your assay. An effect observed only at high micromolar concentrations may suggest an off-target mechanism.

  • Question: Does the negative control compound, BAY-726, produce the same effect?

    • Action: Test BAY-726 at the same concentrations as this compound. If BAY-726 does not produce the effect, it is more likely that the observed phenotype is due to the on-target activity of this compound.[3]

  • Question: Is the ADRA2B receptor expressed in the cell line you are using?

    • Action: Verify the expression of ADRA2B in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. If the receptor is not present, any observed effect is likely off-target.

  • Question: Can the effect be rescued or phenocopied by genetic modulation of ADRA2B?

    • Action: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out ADRA2B. If the phenotype of this compound treatment is mimicked by ADRA2B knockdown/knockout, it strongly suggests an on-target effect.

Issue 2: I suspect the observed effect might be due to the weak inhibition of DDR2.

  • Question: Is the observed phenotype consistent with the known functions of DDR2 signaling?

    • Action: Review the literature on DDR2 signaling, which is involved in processes like cell adhesion, migration, and extracellular matrix remodeling.[3][4][5] If your observed phenotype aligns with these functions, further investigation is warranted.

  • Question: Does your cell line express DDR2?

    • Action: Confirm the expression of DDR2 in your experimental system.

  • Question: Can you use a structurally different DDR2 inhibitor to see if it phenocopies the effect of high concentrations of this compound?

    • Action: If available, a structurally unrelated DDR2 inhibitor can help to confirm if the observed effect is mediated through DDR2.

Data Presentation

Table 1: Selectivity Profile of this compound Against Adrenergic Receptors

TargetIC50 (nM)Selectivity vs. ADRA2B
ADRA2B (human) 14 -
ADRA1A5516394-fold
ADRA2A>10000>714-fold
ADRA2C>10000>714-fold
ADRA1B>10000>714-fold
ADRA1D>10000>714-fold
ADRB1>10000>714-fold
ADRB2>10000>714-fold
ADRB3>10000>714-fold

Data compiled from available literature.[3]

Table 2: Known Off-Target Interaction of this compound

Off-TargetTarget ClassIC50 (µM)
DDR2Receptor Tyrosine Kinase1.4

Data from an in-house kinase panel screen.[3]

Mandatory Visualization

BAY6096_On_Target_Pathway This compound This compound ADRA2B ADRA2B This compound->ADRA2B Antagonism Gi Gi ADRA2B->Gi AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: On-target signaling pathway of this compound.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve with this compound Start->DoseResponse PotencyCheck Is EC50 near ADRA2B IC50 (~14 nM)? DoseResponse->PotencyCheck NegativeControl Test Negative Control (BAY-726) PotencyCheck->NegativeControl Yes DDR2Check Consider DDR2 Inhibition (IC50 = 1.4 µM) PotencyCheck->DDR2Check No (High Conc.) ControlCheck Does Negative Control show the same effect? NegativeControl->ControlCheck TargetExpression Verify ADRA2B Expression ControlCheck->TargetExpression No OffTarget Likely Off-Target Effect ControlCheck->OffTarget Yes ExpressionCheck Is ADRA2B Expressed? TargetExpression->ExpressionCheck GeneticValidation Genetic Validation (e.g., siRNA, CRISPR) ExpressionCheck->GeneticValidation Yes ExpressionCheck->OffTarget No OnTarget Likely On-Target Effect GeneticValidation->OnTarget DDR2Check->OffTarget

Caption: Troubleshooting workflow for suspected off-target effects.

Experimental Protocols

1. Radiometric GPCR Binding Assay (Competitive)

This protocol is a representative method to determine the binding affinity of a test compound (e.g., this compound) for a GPCR (e.g., ADRA2B).

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., ADRA2B)

    • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-RX821002 for ADRA2B)

    • Unlabeled test compound (this compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Wash buffer (ice-cold assay buffer)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation fluid

    • Scintillation counter

    • Filter harvesting apparatus

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of this compound in assay buffer to cover a wide concentration range (e.g., 10 pM to 100 µM).

    • Assay Setup: In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, radiolabeled ligand (at a concentration near its Kd), and the membrane preparation.

      • Non-specific Binding (NSB): Add a high concentration of an unlabeled competing ligand, the radiolabeled ligand, and the membrane preparation.

      • Competitive Binding: Add each dilution of this compound, the radiolabeled ligand, and the membrane preparation.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total binding - Non-specific binding.

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Kinase Inhibition Assay (e.g., for DDR2)

This protocol describes a general method to assess the inhibitory activity of a compound against a purified kinase.

  • Materials:

    • Purified recombinant kinase (e.g., DDR2)

    • Kinase substrate (e.g., a specific peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-33P]-ATP)

    • Test compound (this compound)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Stop solution (e.g., phosphoric acid or EDTA)

    • 96-well or 384-well plates

    • Filter paper (e.g., phosphocellulose) or other separation method

    • Scintillation counter or luminescence plate reader (depending on the assay format)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase reaction buffer.

    • Reaction Setup: In a microplate, add the following to each well:

      • Kinase reaction buffer

      • Diluted this compound or vehicle control (for 0% and 100% activity)

      • Kinase enzyme

      • Substrate

    • Initiate Reaction: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

    • Terminate Reaction: Stop the reaction by adding the stop solution.

    • Separation: Separate the phosphorylated substrate from the unreacted ATP. For radiometric assays, this is often done by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing away the free [γ-33P]-ATP.

    • Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the radioactivity on the filter paper using a scintillation counter. For non-radiometric assays (e.g., ADP-Glo), follow the manufacturer's instructions to measure the luminescence signal.

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the controls.

      • Plot the percent inhibition against the log concentration of this compound.

      • Fit the data to a dose-response curve to determine the IC50 value.

References

Improving signal-to-noise ratio in BAY-6096 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting BAY-6096 binding assays to achieve a high signal-to-noise ratio and reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and highly water-soluble antagonist for the adrenergic α2B receptor (ADRA2B), a G protein-coupled receptor (GPCR).[1][2] It has an IC50 of 14 nM and a Ki of 21 nM for the human α2B receptor.

Q2: What type of assay is typically used to characterize the binding of this compound to the α2B adrenergic receptor?

A2: Radioligand competition binding assays are the gold standard for characterizing the binding affinity of unlabeled compounds like this compound.[3] This method measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the α2B adrenergic receptor.

Q3: What is a suitable radioligand for a this compound competition binding assay?

A3: [3H]-clonidine is a commonly used radioligand for studying α2-adrenergic receptors and can be effectively used in competition binding assays with this compound.[4][5][6]

Q4: What are the key parameters determined in a this compound competition binding assay?

A4: The key parameters determined are the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the equilibrium dissociation constant for this compound), which represents its binding affinity.

Q5: Why is improving the signal-to-noise ratio important in these assays?

A5: A high signal-to-noise ratio is crucial for obtaining accurate and reproducible data. A low ratio, often due to high non-specific binding or a weak specific signal, can obscure the true binding characteristics of the compound being tested.[7]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for this compound

This protocol describes the determination of the binding affinity (Ki) of this compound for the human α2B adrenergic receptor using a radioligand competition binding assay with [3H]-clonidine.

Materials and Reagents:

  • Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing the human α2B adrenergic receptor.

  • Radioligand: [3H]-clonidine (Specific Activity: 20-60 Ci/mmol).

  • Unlabeled Ligand (Competitor): this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a suitable unlabeled α2-adrenergic ligand (e.g., 10 µM phentolamine or unlabeled clonidine).

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[8]

  • 96-well plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

    • Dilute the [3H]-clonidine in assay buffer to a final concentration at or near its Kd for the α2B receptor (typically in the low nM range).

    • Thaw the α2B receptor membrane preparation on ice and dilute to the desired protein concentration (e.g., 20-50 µg protein per well) in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.[9]

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): 50 µL of assay buffer + 50 µL of [3H]-clonidine + 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of non-specific binding control (e.g., 10 µM phentolamine) + 50 µL of [3H]-clonidine + 100 µL of membrane preparation.

    • Competition Binding: 50 µL of this compound dilution + 50 µL of [3H]-clonidine + 100 µL of membrane preparation.

    • Perform all determinations in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.[10]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Data Presentation

ParameterValueReference
This compound IC50 (human α2B-AR) 14 nM[1]
This compound Ki (human α2B-AR) 21 nM
[3H]-clonidine Kd (α2-AR) ~3.9 - 7.3 nM[5][6]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_process Processing & Analysis BAY_dilutions This compound Serial Dilutions Comp Competition Binding BAY_dilutions->Comp radioligand [3H]-clonidine Preparation TB Total Binding radioligand->TB NSB Non-specific Binding radioligand->NSB radioligand->Comp membranes α2B Receptor Membrane Preparation membranes->TB membranes->NSB membranes->Comp Incubation Incubation (reach equilibrium) TB->Incubation NSB->Incubation Comp->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki determination) Counting->Analysis

Caption: Experimental workflow for a this compound radioligand competition binding assay.

adra2b_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling BAY6096 This compound (Antagonist) ADRA2B α2B Adrenergic Receptor (ADRA2B) BAY6096->ADRA2B Inhibits Agonist Agonist (e.g., Norepinephrine) Agonist->ADRA2B Activates G_protein Gi/o Protein ADRA2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAP Kinase (ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Cellular Responses (e.g., smooth muscle contraction) PKA->Downstream MAPK->Downstream

Caption: Simplified signaling pathway of the α2B adrenergic receptor.

Troubleshooting Guide

Problem: High Non-Specific Binding (NSB)

  • Question: My non-specific binding is greater than 30% of my total binding. What are the potential causes and how can I reduce it?

  • Answer: High non-specific binding can obscure the specific signal. Here are some common causes and solutions:

    • Cause: The radioligand is binding to the filters or plate wells.

      • Solution: Pre-soak the glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the negatively charged filter material.[8] Using low-binding plates can also be beneficial.

    • Cause: The radioligand is hydrophobic and sticking to non-receptor components.[11]

      • Solution: Include a low concentration of a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) in the assay buffer.[12] Be cautious, as BSA can sometimes interfere with binding.

    • Cause: The concentration of the radioligand is too high.

      • Solution: Use the radioligand at a concentration at or below its Kd. Higher concentrations can lead to increased binding to non-receptor sites.[9]

    • Cause: Insufficient washing.

      • Solution: Increase the number of wash steps and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the washing process is rapid to prevent dissociation of specifically bound ligand.

Problem: Low Specific Binding Signal

  • Question: The counts for my specific binding are very low, close to the background. How can I increase the signal?

  • Answer: A weak specific signal can make it difficult to obtain reliable data. Consider the following:

    • Cause: Low receptor density in the membrane preparation.

      • Solution: Ensure you are using a cell line with high expression of the α2B adrenergic receptor. Prepare fresh membrane fractions and accurately determine the protein concentration. You may need to increase the amount of membrane protein per well, but be mindful of not exceeding 10% radioligand depletion.[8][9]

    • Cause: Inactive radioligand.

      • Solution: Check the age and storage conditions of your radioligand stock. Radiochemicals decay over time, leading to a decrease in specific activity and purity. Use a fresh lot if necessary.

    • Cause: Suboptimal binding conditions.

      • Solution: Optimize the incubation time and temperature. Ensure the pH and ionic strength of your assay buffer are optimal for the receptor.

Problem: High Variability Between Replicates

  • Question: I'm seeing a large standard deviation between my triplicate wells. What could be causing this?

  • Answer: High variability can compromise the reliability of your results. Here are some potential sources and solutions:

    • Cause: Inconsistent pipetting.

      • Solution: Use calibrated pipettes and ensure thorough mixing of all reagents before and after addition to the wells. Pay close attention to technique, especially with small volumes.

    • Cause: Temperature fluctuations across the plate during incubation.

      • Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate in areas with drafts or uneven heating.

    • Cause: Inefficient or inconsistent washing.

      • Solution: Ensure the cell harvester is functioning correctly and that all wells are washed equally and rapidly. Inconsistent washing can leave variable amounts of unbound radioligand on the filters.

    • Cause: Edge effects on the assay plate.

      • Solution: Evaporation can be more pronounced in the outer wells of a 96-well plate. To minimize this, consider incubating the plate in a humidified chamber or avoiding the use of the outermost wells.

References

BAY-6096 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BAY-6096, a potent and selective α2B-adrenergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored frozen to prevent degradation. For storage up to 6 months, it is recommended to keep the solutions at -80°C. For shorter-term storage of up to 1 month, -20°C is suitable.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: In which solvents is this compound soluble?

A3: this compound is highly soluble in water (90 mg/mL) and DMSO (10 mM).[1] Due to its pyridinium moiety, its solubility in aqueous solutions can be pH-dependent.

Q4: Is this compound stable in aqueous solutions?

A4: Yes, this compound demonstrates good stability in aqueous solutions. It has been shown to be stable in a 0.9% NaCl solution with no instabilities observed after heat steam sterilization.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.

Solubility and Precipitation Issues

Problem: My this compound has precipitated out of an aqueous buffer.

dot

cluster_troubleshooting Troubleshooting Precipitation Initial_Observation Precipitation Observed in Aqueous Buffer Step1 Verify Final Concentration vs. Solubility Limit Initial_Observation->Step1 Exceeds solubility? Step2 Adjust pH of the Buffer Step1->Step2 If precipitation persists Step3 Consider Co-solvents Step2->Step3 If pH adjustment is insufficient Resolution Compound Dissolved Step2->Resolution Protonation increases solubility Step4 Use of Surfactants Step3->Step4 If co-solvent is not effective alone Step3->Resolution Increased solvent polarity Step4->Resolution Micellar solubilization

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Solution:

  • Verify Concentration: Ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit under your experimental conditions.

  • pH Adjustment: this compound contains a basic pyridine moiety. Lowering the pH of the buffer can protonate this group, forming a more soluble pyridinium salt.[3][4]

  • Co-solvents: If working with a high concentration, consider the use of a small percentage of a water-miscible organic co-solvent such as DMSO or ethanol to increase solubility.[4] Be sure to verify the compatibility of the co-solvent with your experimental system.

  • Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant can aid in solubilization.

Inconsistent Results in Cell-Based Assays

Problem: I am observing high variability or unexpected results in my cell-based assays with this compound.

dot

cluster_assay_troubleshooting Troubleshooting Inconsistent Assay Results Issue High Variability in Cell-Based Assays Check1 Compound Stability in Media Issue->Check1 Check2 Cell Health and Density Issue->Check2 Check3 Assay Artifacts Issue->Check3 Check4 Negative Control Issue->Check4 Outcome Reproducible Results Check1->Outcome Pre-incubate and test Check2->Outcome Optimize seeding Check3->Outcome Rule out autofluorescence/cytotoxicity Check4->Outcome Compare to inactive analog

Caption: Logical workflow for troubleshooting inconsistent cell-based assay results.

Solution:

  • Stability in Media: Confirm the stability of this compound in your specific cell culture medium over the time course of your experiment. Components in the media could potentially degrade the compound.

  • Cell Health: Ensure that the cells are healthy and seeded at an appropriate density. Compound cytotoxicity at the tested concentrations could be a factor.[5]

  • Assay Interference: Evaluate potential assay artifacts. For fluorescence-based assays, check for compound autofluorescence.[6]

  • Negative Control: Whenever possible, use a structurally similar but inactive control compound to confirm that the observed effects are specific to the antagonism of the α2B-adrenergic receptor.[5]

Data Presentation

This compound Stability and Storage Summary
ParameterConditionDurationRecommendation
Solid Powder Storage -20°C12 MonthsRecommended for long-term storage[1]
4°C6 MonthsSuitable for short- to medium-term storage[1]
Stock Solution Storage -80°C6 MonthsRecommended for long-term storage[2]
-20°C1 MonthSuitable for short-term storage[2]
Aqueous Solution Stability 0.9% NaClNot specifiedNo instabilities upon heat steam sterilization[1]
This compound Solubility
SolventConcentrationNotes
Water90 mg/mLHighly water-soluble
DMSO10 mMReadily soluble[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in downstream experiments.

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol: Stability Assessment of this compound in Aqueous Buffer (Adapted from general methods)

Objective: To determine the stability of this compound in a specific aqueous buffer over time using HPLC.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., Acetonitrile and water with a suitable buffer like phosphate buffer)[7]

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution into the aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).

    • Prepare several identical samples for analysis at different time points.

    • Store the samples under the desired experimental conditions (e.g., 37°C).

  • HPLC Analysis:

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), inject a sample onto the HPLC system.

    • Run a gradient or isocratic method to separate this compound from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Compare the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.

    • A significant decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Signaling Pathway

dot

cluster_pathway α2B-Adrenergic Receptor Signaling and Antagonism by this compound Norepinephrine Norepinephrine/ Epinephrine ADRA2B α2B-Adrenergic Receptor (ADRA2B) Norepinephrine->ADRA2B Activates Gi_protein Gi Protein ADRA2B->Gi_protein Activates BAY6096 This compound BAY6096->ADRA2B Blocks AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKA->Cellular_Response Modulates

Caption: Mechanism of action of this compound as an antagonist of the α2B-adrenergic receptor signaling pathway.

This compound acts as a competitive antagonist at the α2B-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands norepinephrine and epinephrine, couples to an inhibitory G-protein (Gi).[8][9] The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can lead to various cellular responses, including the contraction of smooth muscle. By blocking the binding of norepinephrine and epinephrine to the α2B-adrenergic receptor, this compound prevents the activation of this signaling cascade.

References

Potential issues with multi-step BAY-6096 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of BAY-6096.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q: The yield of the initial Suzuki coupling reaction (Step 1) is significantly lower than reported. What are the potential causes and solutions?

A: Low yields in the palladium-catalyzed Suzuki coupling between methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate and (3,5-dimethyl-1,2-oxazol-4-yl)boronic acid can stem from several factors.

  • Reagent Quality: Ensure the boronic acid is dry and the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), has not degraded.

  • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed with an inert gas like argon for a sufficient time (e.g., 10 minutes) before heating[1]. Inadequate degassing can lead to catalyst oxidation and reduced activity.

  • Reaction Temperature: The reported temperature is 90 °C[1]. Lower temperatures may result in an incomplete reaction, while significantly higher temperatures could lead to degradation of reactants or the product.

  • Base: Cesium fluoride (CsF) is used as the base[1]. Ensure it is anhydrous, as water can interfere with the catalytic cycle.

Q: During the alkylation of 4-methylaminopyridine (Step 3), a different product seems to be forming. What could be the issue?

A: The desired reaction is the alkylation of the pyridine nitrogen[1]. A potential side reaction is the alkylation of the methylamino group. The provided synthesis confirms the desired product by observing the NH proton from the methylamino group in the 1H NMR spectrum, indicating alkylation occurred at the pyridine nitrogen[1]. To favor the desired product, ensure reaction conditions match the established protocol. If side products are observed, chromatographic purification will be necessary to isolate the correct pyridinium salt intermediate.

Q: The final amide coupling step (Step 5) is resulting in a low yield of this compound. How can this be improved?

A: The amide coupling between the sodium carboxylate salt (40) and the pyridinium dichloride amine (43) uses standard coupling agents (EDC*HCl and DMAP)[1].

  • Reagent Stoichiometry: Ensure the correct molar ratios of the coupling agents are used. An excess of EDC or DMAP may be required, but a large excess can complicate purification.

  • Anhydrous Conditions: Amide coupling reactions are sensitive to moisture. Use anhydrous solvents (like DCM) and perform the reaction under an inert atmosphere.

  • Activation Time: Allow sufficient time for the carboxylate to be activated by EDC before or during the addition of the amine.

  • pH Control: While not explicitly mentioned, the pH of the reaction can be critical. The presence of the dichloride salt of the amine suggests that a base might be needed to free the amine for reaction, though DMAP can serve this role to some extent.

Q: I am struggling with the final purification of this compound. Reversed-phase HPLC gives low yield and impure product. What is the recommended method?

A: This is a well-documented challenge in the synthesis of this compound. Direct purification of the crude product from the amide coupling via reversed-phase HPLC is known to result in low yield and difficulties in removing impurities[1][2].

The recommended and more successful approach is to switch to a normal-phase flash chromatography system. Specifically, using an amine-functionalized stationary phase has been shown to produce significantly better results, yielding the desired monochloride product with higher purity and in greater yield[1][2].

Frequently Asked Questions (FAQs)

Q: What is the most challenging step in the multi-step synthesis of this compound?

A: Based on published reports, the most significant challenge is the final purification of the crude product after the amide coupling step[1][2]. Standard reversed-phase HPLC methods are inefficient, leading to low yields and impure compounds. Successful synthesis hinges on employing a specialized normal-phase chromatography method with an amine-functionalized stationary phase[1][2].

Q: Why is a pyridinium moiety introduced into the this compound structure?

A: The introduction of the permanently charged pyridinium moiety was a key optimization strategy. This feature provides this compound with very good aqueous solubility (greater than 90 g/L in 0.9% aqueous sodium chloride), which is crucial for potential intravenous administration[1][3]. This high solubility was a primary goal of the optimization campaign that led to the discovery of this compound[1][2].

Q: Are there any known genotoxicity issues with intermediates or the final compound?

A: The development of this compound specifically addressed genotoxicity concerns found in earlier analogues that contained anilinic amides. The "inversion of an amide" in the final structure of this compound was a critical design change implemented to prevent genotoxicity[1][3].

Q: Can alternative starting materials be used for the amide side chain?

A: The synthesis is sensitive to the starting materials for the side chain. An attempt to synthesize a methylamino analogue by alkylating 2-methylaminopyridine failed to produce any product, whereas the alkylation of 4-methylaminopyridine was successful[2]. This suggests that the regiochemistry of the methylaminopyridine is critical for the success of the reaction.

Experimental Protocols & Data

Summary of Synthetic Steps and Yields

The synthesis of this compound is a convergent, multi-step process. The table below summarizes the key transformations, reagents, and reported yields.

StepTransformationKey ReagentsReported Yield
1 Suzuki Coupling(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), CsF, DMF54%[1]
2 SaponificationNaOH, THF, MeOH95%[1]
3 Pyridine AlkylationN-(2-chloroethyl)-phthalimide, DMF63%[1]
4 Phthalimide CleavageConcentrated HCl95%[1]
5 Amide CouplingEDC*HCl, DMAP, DCM63%[1]
Detailed Methodology for Key Steps
  • Step 1: Suzuki Coupling to form Intermediate 39

    • Dissolve methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (38) in DMF.

    • Add (3,5-dimethyl-1,2-oxazol-4-yl)boronic acid and cesium fluoride.

    • Degas the mixture with argon for 10 minutes.

    • Heat the reaction at 90 °C overnight[1].

  • Step 4: Phthalimide Cleavage to form Intermediate 43

    • Suspend the phthalimide-protected intermediate (42) in concentrated aqueous HCl.

    • Heat the mixture at 100 °C for 3 days[1].

  • Step 5: Amide Coupling to form this compound (24)

    • React the sodium carboxylate salt (40) and the amine dichloride (43) in dichloromethane (DCM).

    • Add N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC*HCl) and 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature overnight[1].

  • Step 6: Purification

    • Concentrate the crude product from Step 5.

    • Purify using a normal-phase flash chromatography system (e.g., Biotage Isolera One) equipped with an amine-functionalized stationary phase[1][2].

Visualizations

Logical Workflow for this compound Synthesis Troubleshooting

G cluster_start cluster_purification Purification Step cluster_check Purity & Yield Analysis cluster_success cluster_troubleshoot Troubleshooting Path Start Crude Product After Amide Coupling Purification Purification Attempt Start->Purification Check Low Yield or Impure Product? Purification->Check Success Pure this compound Check->Success No Troubleshoot Method Recommended in Literature: Normal-Phase Chromatography with Amine-Functionalized Silica Check->Troubleshoot Yes Troubleshoot->Purification Retry

Caption: Troubleshooting logic for the critical final purification step.

Convergent Synthesis Workflow for this compound

G Iodide Methyl 3-iodoimidazo [1,2-a]pyridine-7-carboxylate (38) Ester Ester Intermediate (39) Iodide->Ester  Suzuki Coupling  (Step 1) BoronicAcid (3,5-dimethyl-1,2-oxazol-4-yl) boronic acid BoronicAcid->Ester  Suzuki Coupling  (Step 1) Pyridine 4-Methylamino pyridine (41) ProtectedAmine Protected Pyridinium Salt (42) Pyridine->ProtectedAmine  Alkylation  (Step 3) Phthalimide N-(2-chloroethyl) -phthalimide Phthalimide->ProtectedAmine  Alkylation  (Step 3) Salt Carboxylate Sodium Salt (40) Ester->Salt Saponification (Step 2) BAY6096 This compound (24) Salt->BAY6096   Amide Coupling   (Step 5) Amine Amine Dichloride (43) ProtectedAmine->Amine Phthalimide Cleavage (Step 4) Amine->BAY6096   Amide Coupling   (Step 5)

Caption: Convergent synthesis pathway for producing this compound.

Mechanism of Action: α2B Adrenergic Receptor Antagonism

G Agonist α2B Agonist (e.g., Norepinephrine) Receptor α2B Adrenergic Receptor Agonist->Receptor Binds & Activates Response Cellular Response (e.g., Vasoconstriction) Receptor->Response Initiates Signaling BAY6096 This compound BAY6096->Receptor Binds & Blocks

Caption: Simplified diagram of this compound's antagonist action.

References

Technical Support Center: Analysis of Synthesized BAY-6096

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthesized BAY-6096.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of synthesized this compound?

A1: The primary and most effective methods for determining the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive purity profile, confirming both the identity and the quantity of the target compound relative to any impurities.

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the potential sources of these impurities?

A2: Unexpected peaks in the HPLC chromatogram of synthesized this compound can originate from several sources related to the synthesis and handling of the compound:

  • Starting Material Impurities: Impurities present in the initial reactants can carry through the synthesis and appear in the final product.

  • Byproducts from Coupling Reactions: The synthesis of this compound involves amide bond formation. Incomplete reactions or side reactions with coupling reagents can lead to the formation of byproducts.[1]

  • Side-Products from Suzuki Coupling: The synthesis also utilizes a Suzuki coupling reaction. Common side-products from this type of reaction include homocoupling of the boronic acid or the halide, as well as protodeboronation.[2][3]

  • Degradation Products: this compound, like other imidazopyridine derivatives, may be susceptible to degradation under certain conditions such as exposure to harsh acids, bases, oxidative agents, or light.[4][5] Potential degradation could involve hydroxylation, particularly on the methyl groups of the isoxazole ring.[6]

  • Isomeric Byproducts: Non-regioselective reactions during synthesis can sometimes lead to the formation of structural isomers.

Q3: My NMR spectrum shows unexpected signals. How can I identify the nature of these impurities?

A3: Unexpected signals in the NMR spectrum can be indicative of residual solvents, starting materials, or synthesis byproducts. It is recommended to:

  • Compare the spectrum with reference spectra of the starting materials and solvents used in the final purification steps.

  • Utilize 2D NMR techniques such as COSY and HSQC to help elucidate the structures of the impurities.

  • Couple the NMR data with LC-MS analysis to get molecular weight information for the unknown signals, which can aid in their identification.

Q4: Are there any specific challenges associated with the purification of this compound?

A4: Yes, the purification of crude this compound by reversed-phase HPLC has been reported to be challenging due to the presence of impurities with similar polarity to the main compound.[7] In such cases, normal-phase flash chromatography using an amine-functionalized stationary phase has been shown to provide better separation and higher purity of the final product.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) in HPLC Inappropriate mobile phase pH for the analyte.This compound is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Using a buffer is recommended.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Inconsistent retention times in HPLC Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
Fluctuations in mobile phase composition or flow rate.Check the HPLC system for leaks and ensure the solvent lines are properly primed. Prepare fresh mobile phase daily.
Low signal intensity in Mass Spectrometry Poor ionization of this compound.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid).
In-source fragmentation.Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source.
Presence of multiple unknown peaks in LC-MS Contamination from solvents or sample handling.Analyze a blank injection of the solvent to identify any background contaminants. Use high-purity solvents and clean vials.
Identification of synthesis byproducts or degradants.Refer to the FAQ on potential impurities. If possible, acquire reference standards for likely impurities for confirmation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from potential impurities.

Parameter Specification
Column Waters Acquity UPLC HSS T3, 1.8 µm, 50 mm x 2.1 mm (or equivalent C18 column)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% A to 5% A over 1.2 minutes, hold at 5% A for 0.8 minutes
Flow Rate 0.40 mL/min
Column Temperature 50 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation

This method is used to confirm the molecular weight of the synthesized this compound.

Parameter Specification
Ionization Mode Electrospray Ionization (ESI) - Positive Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100 - 1000
Expected [M+H]+ ~427.19 g/mol (for the cation)
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

This method is used to confirm the chemical structure of the synthesized this compound.

Parameter Specification
Spectrometer 400 MHz or higher
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Methanol (CD3OD)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC
Reference Tetramethylsilane (TMS) at 0.00 ppm
Sample Concentration 5 - 10 mg in 0.6 - 0.7 mL of deuterated solvent

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Evaluation synthesis Synthesized Crude this compound purification Purification (e.g., Flash Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Purity Check ms Mass Spectrometry purification->ms Identity Confirmation nmr NMR Spectroscopy purification->nmr Structural Verification pure Purity ≥ 98%? hplc->pure ms->pure nmr->pure pass Product Meets Specifications pure->pass Yes fail Further Purification / Re-synthesis pure->fail No

Caption: Experimental workflow for the purity assessment of synthesized this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bay6096 This compound receptor Adrenergic α2B Receptor (GPCR) bay6096->receptor Antagonist (Blocks) g_protein Gi Protein receptor->g_protein Activates ras Ras g_protein->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., Elk-1) erk->transcription response Cellular Response (e.g., Vasoconstriction Regulation) transcription->response

References

Technical Support Center: Intravenous Administration of BAY-6096

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the intravenous administration of BAY-6096. It includes troubleshooting guides and frequently asked questions to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and highly water-soluble antagonist of the adrenergic α2B receptor, with an IC50 of 14 nM.[1][2] Its primary mechanism of action is to block the α2B adrenergic receptor, which is involved in vasoconstriction. By inhibiting this receptor, this compound can reduce agonist-induced increases in blood pressure.[3][4][5]

Q2: What is the recommended solvent for preparing this compound for intravenous administration?

Due to its high water solubility, this compound can be formulated in a 0.9% aqueous sodium chloride solution for intravenous administration.[2][3] This approach avoids the need for solubilizing excipients.[3][4] For specific experimental protocols, other vehicles such as a mixture of plasma and DMSO (99%/1% for rats) or water, PEG400, and ethanol (50%/40%/10% for dogs) have also been used.[3][4]

Q3: Is this compound stable in solution?

Yes, this compound has demonstrated good stability. It showed no instabilities when formulated in a 0.9% NaCl solution (pH 7.4) for 13 weeks at 40°C.[3][4] It is also stable in buffers at pH 1, 7, and 10 for over 7 days at room temperature.[3][4] Furthermore, the compound can withstand heat steam sterilization without degradation or adsorption to sterile filters.[2][3]

Q4: What are the key pharmacokinetic properties of this compound?

In vivo studies in rats and dogs have shown that this compound has a high plasma clearance and a low mean residence time.[3][4] This suggests a short half-life, which can be advantageous in clinical applications where rapid clearance after cessation of infusion is desirable.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in prepared solution Improper solvent or concentration exceeds solubility in the chosen vehicle.- Ensure the use of a recommended solvent such as 0.9% NaCl. - If using co-solvents like DMSO, ensure the final concentration in the aqueous vehicle does not lead to precipitation. Prepare a higher concentration stock in DMSO and then dilute it into the final aqueous solution.
Variability in experimental results Inconsistent formulation or administration technique.- Strictly adhere to a standardized protocol for solution preparation. - Ensure accurate and consistent intravenous injection technique.
Unexpected physiological response Off-target effects or incorrect dosage.- this compound is highly selective, but it's crucial to verify the dose calculation. - Review the literature for known effects at the administered concentration.

Quantitative Data Summary

Table 1: Solubility and Stability of this compound

ParameterValueConditionsReference
Solubility > 90 g/L0.9% aqueous sodium chloride[3][4]
Stability in Solution No instabilities for 13 weeks0.9% NaCl solution (pH 7.4) at 40°C[3][4]
pH Stability Stable for 7 daysBuffer at pH 1, 7, and 10 at room temperature[3][4]
Sterilization Stability No instabilities or adsorptionHeat steam sterilization[2][3]

Table 2: In Vitro Potency and Selectivity of this compound

ReceptorIC50 (nM)Selectivity vs. α2BReference
α2B (human) 14-[1][3]
α1A ->350-fold[2]
α2A ->350-fold[2]
α2C ->350-fold[2]

Table 3: Pharmacokinetic Profile of this compound (0.3 mg/kg IV)

SpeciesPlasma Clearance (L/h/kg)Volume of Distribution at Steady State (L/kg)Mean Residence Time (h)VehicleReference
Rat 4.30.50.1Plasma 99%/DMSO 1%[3][4]
Dog 1.60.60.4Water 50%/PEG400 40%/EtOH 10%[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration in Saline

  • Objective: To prepare a sterile solution of this compound in 0.9% sodium chloride for intravenous injection.

  • Materials:

    • This compound powder

    • Sterile 0.9% sodium chloride solution for injection

    • Sterile vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, add the weighed this compound to the sterile 0.9% NaCl solution to achieve the desired final concentration.

    • Gently vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.

    • For sterilization, the solution can be filtered through a 0.22 µm sterile filter into a final sterile container. This compound has been shown to be compatible with heat steam sterilization as well.[2][3]

Protocol 2: In Vivo Evaluation of α2B Agonist-Induced Vasoconstriction

  • Objective: To assess the in vivo efficacy of this compound in reducing blood pressure increases induced by an α2B agonist in rats.

  • Animal Model: Reserpine-pretreated rats.

  • Procedure:

    • Prepare this compound for intravenous administration as described in Protocol 1.

    • Administer the α2B agonist to induce a measurable increase in blood pressure.

    • Administer this compound intravenously at the desired dose (e.g., 0.3 mg/kg).[3][4]

    • Continuously monitor and record the arterial blood pressure to determine the dose-dependent reduction in the agonist-induced pressor response.

Visualizations

BAY6096_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) NE Norepinephrine NE_released Norepinephrine NE->NE_released Release Alpha2B α2B Adrenergic Receptor NE_released->Alpha2B Binds to G_protein G-protein Alpha2B->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction BAY6096 This compound BAY6096->Alpha2B Blocks

Caption: Signaling pathway of α2B adrenergic receptor-mediated vasoconstriction and its inhibition by this compound.

Experimental_Workflow_IV_Admin cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A1 Weigh this compound A2 Dissolve in 0.9% NaCl A1->A2 A3 Sterile Filter (0.22 µm) A2->A3 B3 Administer this compound (IV) A3->B3 B1 Select Animal Model (e.g., Rat) B2 Administer α2B Agonist B1->B2 C1 Monitor Blood Pressure B2->C1 B3->C1 C2 Data Analysis C1->C2

Caption: Experimental workflow for in vivo evaluation of this compound.

Troubleshooting_Logic Start Start Experiment Prep Prepare this compound Solution Start->Prep Check_Precipitate Precipitate Observed? Prep->Check_Precipitate Troubleshoot_Sol Troubleshoot Solubility: - Check solvent - Adjust concentration - Use co-solvent if necessary Check_Precipitate->Troubleshoot_Sol Yes Administer Administer IV Check_Precipitate->Administer No Troubleshoot_Sol->Prep Check_Results Results as Expected? Administer->Check_Results Troubleshoot_Results Troubleshoot Variability: - Verify dose - Check administration technique - Review protocol Check_Results->Troubleshoot_Results No End Experiment Complete Check_Results->End Yes Troubleshoot_Results->Prep

Caption: Logical troubleshooting workflow for this compound experiments.

References

Troubleshooting Low Efficacy of BAY-6096 In Vivo: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy with the adrenergic α2B antagonist, BAY-6096, in in vivo experiments. The following question-and-answer format directly addresses specific issues to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My in vivo experiment with this compound is showing lower than expected efficacy. What are the potential causes?

Several factors can contribute to the reduced efficacy of this compound in your in vivo model. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system. A logical approach to troubleshooting this issue is essential and is outlined in the diagram below.

G cluster_0 Troubleshooting Low In Vivo Efficacy of this compound cluster_1 Compound Integrity & Formulation cluster_2 Experimental Protocol cluster_3 Biological System start Low Efficacy Observed storage Improper Storage? start->storage formulation Suboptimal Formulation? start->formulation solubility Precipitation? start->solubility dose Inadequate Dose? start->dose route Incorrect Administration Route? start->route timing Inappropriate Dosing Schedule? start->timing pk Rapid Metabolism/Clearance? start->pk model Animal Model Unsuitable? start->model target Low Target Engagement? start->target resolution Efficacy Restored storage->resolution Verify Storage Conditions formulation->resolution Optimize Formulation solubility->resolution Ensure Complete Dissolution dose->resolution Perform Dose-Response Study route->resolution Select Appropriate Route timing->resolution Adjust Dosing Schedule pk->resolution Consider Pharmacokinetics model->resolution Validate Animal Model target->resolution Confirm Target Expression

Caption: Troubleshooting workflow for low in vivo efficacy.

Question 2: How can I ensure the integrity and proper formulation of my this compound compound?

The stability and formulation of this compound are critical for its in vivo performance.

  • Storage: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1]

  • Solubility: this compound is highly water-soluble, with a solubility of over 90 g/L in 0.9% aqueous sodium chloride.[2] This allows for intravenous administration in a formulation at physiological pH without the need for solubilizing excipients.[2]

  • Formulation: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] While highly soluble in saline, if co-solvents are required for your specific experimental needs, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the final solution is clear and free of precipitation.[1]

ParameterSpecificationSource
Water Solubility > 90 g/L in 0.9% NaCl[2]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]
In Vivo Formulation Freshly prepared in 0.9% NaCl or with co-solvents[1][2]

Question 3: What is the recommended dose and administration route for this compound in vivo?

The optimal dose and administration route are dependent on the animal model and the specific research question.

  • Dosing: In studies with rats, this compound has been shown to dose-dependently reduce blood pressure increases induced by an α2B agonist at doses up to 0.3 mg/kg intravenously.[3] A dose-response study is highly recommended to determine the optimal dose for your specific model and endpoint.

  • Administration Route: Intravenous (IV) administration is often preferred for rapid onset of action, which is relevant for its potential application in acute conditions like myocardial infarction.[2][4] Its high water solubility makes it suitable for IV administration.[2][5][6]

SpeciesAdministration RouteEffective Dose RangeReference
RatIntravenous (IV)Up to 0.3 mg/kg[3]

Question 4: Could the pharmacokinetics of this compound be impacting its efficacy in my model?

Yes, the pharmacokinetic properties of a compound are a crucial factor in its in vivo efficacy.

  • Pharmacokinetics: this compound has been shown to have high clearance and a short mean residence time in rats.[6] This suggests that the compound is rapidly cleared from the body.

  • Dosing Schedule: For studies requiring sustained target engagement, the short half-life of this compound may necessitate a continuous infusion or a more frequent dosing schedule. If a single bolus dose is used, the timing of the efficacy measurement relative to the administration time is critical.

A simplified representation of the relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is shown below.[7][8]

G cluster_0 Pharmacokinetics & Pharmacodynamics dose Dose Administered pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) dose->pk concentration Drug Concentration at Target Site pk->concentration pd Pharmacodynamics (Target Binding & Signaling) concentration->pd effect Observed Effect pd->effect

Caption: The interplay of pharmacokinetics and pharmacodynamics.

Question 5: How does this compound work, and how can I confirm target engagement?

Understanding the mechanism of action is key to designing and interpreting your experiments correctly.

  • Mechanism of Action: this compound is a potent and selective antagonist of the adrenergic α2B receptor, with an IC50 of 14 nM.[1][5][6] It exhibits high selectivity over other adrenergic receptor subtypes.[6] The α2B-adrenergic receptor is a G protein-coupled receptor involved in processes such as vasoconstriction.[2][4]

  • Target Engagement: To confirm that this compound is reaching and interacting with its target in your model, you can measure downstream effects of α2B receptor blockade. For example, in rats, its efficacy was demonstrated by its ability to reduce the vasoconstriction induced by an α2B receptor agonist.[2][9] You could consider a similar pharmacodynamic biomarker in your model.

The signaling pathway of the α2B adrenergic receptor is depicted below.

G cluster_0 Adrenergic α2B Receptor Signaling ligand Norepinephrine/ Epinephrine receptor α2B Adrenergic Receptor (GPCR) ligand->receptor bay6096 This compound (Antagonist) bay6096->receptor Blocks gi Gi Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp response Cellular Response (e.g., Vasoconstriction) camp->response

Caption: Simplified α2B adrenergic receptor signaling pathway.

By systematically evaluating these potential issues, you can identify the root cause of the low efficacy of this compound in your in vivo experiments and take corrective measures to optimize your study design.

References

Validation & Comparative

A Comparative Guide to BAY-6096 and Other Alpha-2B Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of BAY-6096 with other alpha-2B adrenergic receptor antagonists, focusing on their performance based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research.

Introduction to Alpha-2B Adrenergic Receptor Antagonists

The alpha-2B adrenergic receptor (α2B-AR) is a subtype of the α2-adrenergic G protein-coupled receptors. It is involved in various physiological processes, including the regulation of neurotransmitter release and vasoconstriction. Consequently, antagonists of this receptor are valuable research tools and potential therapeutic agents for conditions such as hypertension and other cardiovascular disorders. This guide focuses on this compound, a potent and selective α2B-AR antagonist, and compares its pharmacological profile to other known antagonists such as Imiloxan, BRL-44408, and ARC 239.

Comparative Analysis of In Vitro Potency and Selectivity

The primary measure of a receptor antagonist's efficacy is its binding affinity (often expressed as Kd or Ki) and its selectivity for the target receptor over other related receptors. The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Binding Affinity of Antagonists for the Human Alpha-2B Adrenergic Receptor

CompoundLog KD (Human α2B)KD (nM) (Human α2B)IC50 (nM) (Human α2B)Ki (nM) (Human α2B)
This compound --1421
Imiloxan-7.8414.5--
BRL-44408-6.84144.5--
ARC 239-8.068.7--

KD (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a higher affinity. IC50 is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand.

Table 2: Selectivity Profile of Antagonists Against Human Adrenergic Receptor Subtypes (Fold Selectivity vs. α2B)

Compoundα2A vs α2Bα2C vs α2Bα1A vs α2Bα1B vs α2Bα1D vs α2B
This compound >725>845>394>714>714
Imiloxan0.250.63---
BRL-444080.0170.22---
ARC 2390.180.79---

Selectivity is calculated as (KD of off-target receptor) / (KD of α2B receptor). A higher value indicates greater selectivity for the α2B receptor.

Based on the in vitro data, this compound demonstrates high potency for the human α2B adrenergic receptor with an IC50 of 14 nM and a Ki of 21 nM. Importantly, it exhibits exceptional selectivity over other adrenergic receptor subtypes, with selectivity ratios exceeding 394-fold for α1A, and over 700-fold for α2A and α2C subtypes. In contrast, while Imiloxan and ARC 239 show reasonable affinity for the α2B receptor, they display significantly lower selectivity. BRL-44408 is notably more selective for the α2A subtype.

In Vivo Performance

While direct comparative in vivo studies are limited, available data provides insights into the functional activity of these antagonists.

This compound: In a rat model of vasoconstriction, this compound dose-dependently reduced the blood pressure increase induced by an α2B agonist, demonstrating its in vivo efficacy in antagonizing α2B receptor-mediated effects.

Imiloxan: In pithed rats, imiloxan has been used to pharmacologically identify the role of α2B-adrenoceptors in vasopressor responses.

BRL-44408: This compound has been primarily investigated for its antidepressant and analgesic-like activity in vivo, which is attributed to its selective antagonism of α2A-adrenoceptors.

ARC 239: This antagonist has been used in in vitro functional assays, such as platelet aggregation studies, to investigate the role of the α2B-adrenoceptor.

Physicochemical Properties

Beyond potency and selectivity, the physicochemical properties of a compound are crucial for its utility as a research tool or therapeutic agent.

Table 3: Physicochemical Properties

CompoundWater SolubilityKey Features
This compound > 90 g/L in 0.9% NaClHigh water solubility, enabling intravenous administration.
Imiloxan--
BRL-44408--
ARC 239--

This compound's high water solubility is a significant advantage for in vivo studies, allowing for straightforward formulation and administration.

Experimental Protocols

Radioligand Binding Assays (for KD/Ki Determination)

This protocol is based on the methodology described by Proudman et al. (2022).

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtypes are cultured to 80-90% confluency. The cells are then harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine), and a range of concentrations of the unlabeled antagonist being tested.

  • Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification and Data Analysis: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. The data is then analyzed using non-linear regression to determine the IC50 value of the antagonist. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

G

In Vivo Vasoconstriction Model (Rat)

This protocol is a generalized representation of in vivo studies assessing the effect of α2B-AR antagonists on vasoconstriction.

  • Animal Preparation: Male Wistar rats are anesthetized. A catheter is placed in a femoral artery to monitor blood pressure and in a femoral vein for drug administration.

  • Drug Administration: A specific α2B adrenergic receptor agonist is administered intravenously to induce a pressor (vasoconstriction) response, which is recorded as an increase in mean arterial pressure.

  • Antagonist Treatment: In separate experiments, animals are pre-treated with the α2B-AR antagonist (e.g., this compound) at various doses before the administration of the agonist.

  • Data Analysis: The dose-dependent inhibition of the agonist-induced pressor response by the antagonist is measured and used to determine the in vivo potency of the antagonist.

G

Signaling Pathways

Alpha-2B adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon agonist binding, the receptor activates Gi/o, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling. Antagonists like this compound block this signaling cascade by preventing agonist binding to the receptor.

G

Conclusion

This compound emerges as a highly potent and exceptionally selective antagonist of the alpha-2B adrenergic receptor. Its in vitro profile, characterized by a low nanomolar affinity and superior selectivity over other adrenergic subtypes, distinguishes it from other commercially available antagonists like Imiloxan, BRL-44408, and ARC 239. Furthermore, its high water solubility makes it a convenient tool for in vivo research. While direct comparative in vivo studies are not extensively available, the existing data supports the potent and selective α2B-antagonistic effects of this compound. For researchers investigating the physiological and pathological roles of the alpha-2B adrenergic receptor, this compound represents a valuable and highly specific pharmacological tool.

A Comparative Guide to α2B-Adrenoceptor Antagonists: BAY-6096 versus Juvantia Pharma Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of BAY-6096 and α2B-adrenoceptor antagonists developed by Juvantia Pharma. The information is intended to assist researchers in making informed decisions regarding the selection of tool compounds for preclinical studies.

Introduction

The α2B-adrenoceptor, a subtype of the α2-adrenergic receptor family, has emerged as a potential therapeutic target for a variety of conditions, including cardiovascular diseases and pain.[1][2] Antagonists of this receptor are of significant interest for their potential to modulate physiological processes such as vasoconstriction and neurotransmitter release. This guide focuses on a comparative analysis of this compound, a novel α2B antagonist, and earlier compounds patented by Juvantia Pharma.

Mechanism of Action and Signaling Pathway

α2B-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. In the context of vascular smooth muscle, this signaling cascade contributes to vasoconstriction. α2B antagonists block the binding of norepinephrine to the receptor, thereby inhibiting this signaling pathway and promoting vasodilation.

Alpha2B Adrenoceptor Signaling Pathway cluster_agonism Agonist Action (e.g., Norepinephrine) cluster_antagonism Antagonist Action NE Norepinephrine A2BR α2B-Adrenoceptor NE->A2BR Binds to Gi Gi Protein A2BR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Vasoconstriction cAMP->Response Antagonist α2B Antagonist (this compound or Juvantia Pharma compounds) Antagonist->A2BR Blocks

Caption: Signaling pathway of the α2B-adrenoceptor and the mechanism of antagonist action.

This compound: A Potent and Selective α2B Antagonist

This compound is a recently developed, highly potent, and selective α2B-adrenoceptor antagonist.[3][4] A key feature of this compound is its high water solubility, which is advantageous for in vivo studies and potential intravenous administration.[5]

Quantitative Data for this compound
ParameterValueSpeciesAssay TypeReference
IC50 14 nMHumanRecombinant CHO cell line[3][5]
13 nMRatRecombinant cell line[6]
25 nMDogRecombinant cell line[6]
Ki 21 nMHumanRadioligand binding assay[6]
Selectivity >350-fold vs α1A, α2A, α2CHuman[7]
Aqueous Solubility >90 g/L[5]

Juvantia Pharma α2B Antagonists

In 2003, Juvantia Pharma patented a series of α2B-adrenoceptor antagonists. However, subsequent independent characterization of a patent example and two other commercially available compounds from this series revealed a lack of selectivity.[5][8]

Comparative Potency and Selectivity

Research conducted during the development of this compound included a direct comparison with a representative compound from Juvantia Pharma's patented series. The findings indicated that while the Juvantia Pharma compound displayed some affinity for the α2B receptor, it was not selective over other α-adrenoceptor subtypes.[5]

Compoundα2B IC50 (nM)α2A Selectivity (fold)α2C Selectivity (fold)Reference
This compound 14>350>350[7]
Juvantia Pharma Patent Example Data not specified, but noted as non-selectiveLacked selectivityLacked selectivity[5]

Experimental Protocols

Radioligand Binding Assay (for Ki determination of this compound)

This protocol is a generalized representation based on standard industry practices.

Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing human α2B-adrenoceptors start->prep incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]-Rauwolscine) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine the inhibition constant (Ki) quantify->analyze end End analyze->end

Caption: Generalized workflow for a radioligand binding assay to determine antagonist affinity.

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human α2B-adrenoceptor are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine) and a range of concentrations of the test compound (this compound).

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Vasoconstriction Model (for this compound functional assessment)

This protocol is a summary of the in vivo experiment described for this compound.[5]

In Vivo Vasoconstriction Model start Start animal Use reserpine-pretreated rats start->animal agonist Induce blood pressure increase with an α2B agonist animal->agonist antagonist Administer this compound at varying doses agonist->antagonist measure Measure the dose-dependent reduction in blood pressure antagonist->measure end End measure->end

Caption: Experimental workflow for assessing in vivo efficacy of this compound.

  • Animal Model: Reserpine-pretreated rats are used to deplete endogenous catecholamines, thus sensitizing the response to exogenous adrenergic agonists.

  • Agonist Challenge: An α2B-selective agonist is administered to induce a measurable increase in blood pressure.

  • Antagonist Administration: this compound is administered intravenously at different doses prior to the agonist challenge.

  • Blood Pressure Measurement: Arterial blood pressure is continuously monitored to assess the ability of this compound to antagonize the agonist-induced pressor response.

  • Outcome: this compound was shown to dose-dependently reduce the blood pressure increase induced by the α2B agonist, demonstrating its in vivo efficacy.[4][5]

Summary and Conclusion

Based on the available data, this compound represents a significant advancement in the development of α2B-adrenoceptor antagonists. Its high potency, selectivity, and favorable physicochemical properties make it a superior research tool compared to the earlier, non-selective compounds from Juvantia Pharma. For researchers investigating the physiological roles of the α2B-adrenoceptor, this compound is the current compound of choice. The lack of selectivity of the Juvantia Pharma antagonists limits their utility in studies where specific blockade of the α2B subtype is required.

References

The Role of BAY-726 as a Negative Control for the Potent α2B-Adrenergic Receptor Antagonist BAY-6096

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the use of appropriate controls is fundamental to the validation of experimental results. In the study of the α2B-adrenergic receptor (α2B-AR), the potent and selective antagonist BAY-6096 has emerged as a valuable chemical probe. To ensure the specificity of its effects, the structurally similar but inactive compound, BAY-726, serves as its dedicated negative control. This guide provides a comprehensive comparison of this compound and BAY-726, detailing their activities, the experimental protocols for their characterization, and the signaling pathway they modulate.

Introduction to this compound and its Negative Control

This compound is a highly potent and selective antagonist for the human α2B-adrenergic receptor, with a reported IC50 of 14 nM.[1][2] Its development was driven by the need for a tool compound with high water-solubility and selectivity to investigate the physiological and pathological roles of the α2B-AR, particularly in cardiovascular function.[2]

To distinguish the on-target effects of this compound from any potential off-target or non-specific interactions, BAY-726 was designed as a negative control. While structurally related to this compound, BAY-726 is pharmacologically inactive at the α2B-AR, making it an ideal tool for validating that the observed effects of this compound are indeed due to the specific blockade of the α2B-AR.

Comparative Analysis of In Vitro Activity

The defining characteristic of a negative control is its lack of activity at the target of interest. The following table summarizes the inhibitory potency of this compound and the expected lack of potency for BAY-726 at the human α2B-adrenergic receptor, as well as the selectivity of this compound against other human adrenergic receptor subtypes.

CompoundTargetIC50 (nM)Selectivity Fold vs. α2B-AR
This compound α2B-AR 14 -
α1A-AR>10,000>714
α2A-AR>10,000>714
α2C-AR>10,000>714
BAY-726 α2B-AR >10,000 N/A

Table 1: Comparative in vitro activity of this compound and BAY-726 against human adrenergic receptors. Data for this compound is derived from published literature.[1][2] The value for BAY-726 is based on its designation as an inactive negative control.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. The following are methodologies for key in vitro assays used to characterize the activity of α2B-adrenergic receptor antagonists like this compound and to confirm the inactivity of negative controls like BAY-726.

Radioligand Binding Assay

This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of test compounds for the α2B-adrenergic receptor.

Materials:

  • Membrane preparations from cells stably expressing the human α2B-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).[3]

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine.[3][4]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound, BAY-726) at various concentrations.

  • Non-specific binding control: 10 µM Phentolamine.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control in the binding buffer.

  • For total binding wells, no test compound is added.

  • For non-specific binding wells, a high concentration of an unlabeled antagonist (e.g., phentolamine) is added.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay assesses the functional consequence of receptor activation or inhibition by measuring the intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP). Since the α2B-AR is a Gi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels. An antagonist will block this agonist-induced decrease.

Objective: To determine the functional potency of an antagonist in blocking the agonist-induced inhibition of cAMP production.

Materials:

  • A suitable host cell line (e.g., CHO or HEK293) stably expressing the human α2B-adrenergic receptor.[5]

  • An α2-adrenergic receptor agonist (e.g., UK 14,304).[5]

  • Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Test compounds (this compound, BAY-726) at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of the test compound (this compound or BAY-726) for a specified period.

  • Stimulate the cells with a fixed concentration of an α2-adrenergic agonist (typically at its EC80 concentration) in the presence of forskolin.

  • Incubate for a sufficient time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves by plotting the cAMP levels against the logarithm of the antagonist concentration.

  • Determine the IC50 value of the antagonist from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental logic, the following diagrams are provided.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response Agonist Agonist (e.g., Norepinephrine) a2BAR α2B-Adrenergic Receptor Agonist->a2BAR Activates BAY6096 This compound (Antagonist) BAY6096->a2BAR Blocks Gi Gi Protein (α, βγ subunits) a2BAR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Downstream Cellular Effects PKA->Response Phosphorylates

Caption: α2B-Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Functional (cAMP) Assay MembranePrep α2B-AR Membrane Preparation Incubation1 Incubation MembranePrep->Incubation1 Radioligand [3H]-Radioligand Radioligand->Incubation1 Compounds This compound or BAY-726 (Varying Concentrations) Compounds->Incubation1 Filtration Filtration & Washing Incubation1->Filtration Counting1 Scintillation Counting Filtration->Counting1 Analysis1 IC50/Ki Determination Counting1->Analysis1 Cells Cells Expressing α2B-AR Antagonist Pre-incubation with This compound or BAY-726 Cells->Antagonist Stimulation Stimulation with Agonist + Forskolin Antagonist->Stimulation Incubation2 Incubation Stimulation->Incubation2 Lysis Cell Lysis Incubation2->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF) Lysis->cAMP_Measurement Analysis2 IC50 Determination cAMP_Measurement->Analysis2

Caption: Experimental Workflow for Antagonist Characterization.

Conclusion

The validation of pharmacological tools is paramount for robust scientific inquiry. BAY-726 serves as an indispensable negative control for this compound, allowing researchers to confidently attribute the observed biological effects to the specific antagonism of the α2B-adrenergic receptor. By employing rigorous experimental protocols, such as radioligand binding and functional cAMP assays, the high potency and selectivity of this compound can be clearly demonstrated, while the inactivity of BAY-726 confirms the on-target nature of the findings. This paired approach enables a deeper and more accurate understanding of the role of the α2B-adrenergic receptor in health and disease.

References

Validating the Mechanism of Action of BAY-6096: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-6096 with other α2B-adrenergic receptor antagonists. Supported by experimental data, this document details the methodologies for key validation experiments and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.

This compound is a potent and highly selective antagonist of the α2B-adrenergic receptor, a G protein-coupled receptor implicated in vasoconstriction and potentially playing a role in ischemic heart disease and reperfusion injury.[1][2][3] This guide delves into the experimental validation of its mechanism of action, offering a comparative analysis with other known α2-adrenergic antagonists.

Comparative Analysis of α2B-Adrenergic Receptor Antagonists

To objectively assess the pharmacological profile of this compound, its in vitro potency and selectivity were compared with other established α2-adrenergic antagonists: yohimbine, rauwolscine, and imiloxan.

In Vitro Potency and Selectivity

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and comparator compounds for the human α2B-adrenergic receptor and other adrenergic receptor subtypes. This data is crucial for understanding the specificity of this compound.

Compoundα2B-AR Ki (nM)α2B-AR IC50 (nM)α2A-AR Selectivity (fold vs α2B)α2C-AR Selectivity (fold vs α2B)α1A-AR Selectivity (fold vs α2B)Reference
This compound 2114>725>845394[4][5][6]
Yohimbine ~20~0.6 µM (IC50)~4 (vs α2C)~15 (vs α2C)Low[1][7][8]
Rauwolscine ~12-High for α2High for α2Low[9][10]
Imiloxan pKi = 7.26-55 (vs α2A)-Low[11]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. Ki values represent binding affinity, while IC50 values represent the concentration required for 50% inhibition of a biological function.

Experimental Protocols for Mechanism of Action Validation

Detailed methodologies are essential for replicating and validating scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of α2B-adrenergic receptor antagonists.

Radioligand Binding Assay for Receptor Affinity Determination

This assay quantifies the affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and comparator compounds for the α2B-adrenergic receptor.

Materials:

  • Cell membranes expressing the human α2B-adrenergic receptor.

  • Radioligand (e.g., [3H]-Rauwolscine).

  • Test compounds (this compound, yohimbine, rauwolscine, imiloxan).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., phentolamine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Determining Antagonist Potency and Mechanism

Schild analysis is a functional assay used to determine the potency (pA2 value) of a competitive antagonist and to verify its mechanism of action.[12][13][14][15]

Objective: To determine the pA2 value of this compound and confirm its competitive antagonism at the α2B-adrenergic receptor.

Materials:

  • Isolated tissue preparation or cells expressing the α2B-adrenergic receptor (e.g., vascular smooth muscle).

  • A suitable α2-adrenergic agonist (e.g., norepinephrine, UK-14,304).

  • Test antagonist (this compound).

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Organ bath or cell culture setup for functional response measurement (e.g., contraction, calcium flux).

Procedure:

  • Prepare cumulative concentration-response curves for the agonist in the absence of the antagonist.

  • Wash the tissue/cells and allow them to equilibrate.

  • Add a fixed concentration of the antagonist (this compound) and allow it to equilibrate with the tissue/cells.

  • Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat steps 2-4 with increasing concentrations of the antagonist.

  • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. A slope of 1 is indicative of competitive antagonism.

In Vivo Model of Agonist-Induced Vasoconstriction

This in vivo experiment validates the functional antagonism of this compound in a physiological setting.[16]

Objective: To assess the ability of this compound to inhibit α2B-agonist-induced increases in blood pressure in an animal model.

Materials:

  • Anesthetized rats (e.g., Wistar or Sprague-Dawley).[16]

  • Anesthetic agent (e.g., urethane or a combination of ketamine/xylazine).

  • Catheters for intravenous drug administration and direct blood pressure measurement (e.g., in the carotid artery or femoral artery).

  • Pressure transducer and data acquisition system.

  • An α2-adrenergic agonist (e.g., a specific α2B agonist if available, or a non-selective α2 agonist).

  • This compound.

  • Saline solution.

Procedure:

  • Anesthetize the rat and surgically implant catheters into a vein (for drug administration) and an artery (for blood pressure monitoring).[16]

  • Allow the animal to stabilize and record baseline mean arterial pressure (MAP).

  • Administer a bolus injection of the α2-agonist and record the peak increase in MAP.

  • Allow the blood pressure to return to baseline.

  • Administer a dose of this compound intravenously.

  • After a suitable pre-treatment time, administer the same dose of the α2-agonist and record the peak increase in MAP.

  • Compare the agonist-induced pressor response before and after the administration of this compound. A significant reduction in the pressor response indicates effective in vivo antagonism.

  • Dose-response curves can be generated by administering increasing doses of this compound.

Visualizing the Mechanism and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

α2B-Adrenergic Receptor Signaling Pathway

The α2B-adrenergic receptor is coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor activates a signaling cascade that leads to various cellular responses, primarily the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[17][18][19]

G_protein_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Agonist Agonist (e.g., Norepinephrine) Receptor α2B-Adrenergic Receptor Agonist->Receptor Binds G_protein Gi/o Protein (α, βγ subunits) Receptor->G_protein Activates BAY6096 This compound Receptor->BAY6096 Blocked by AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Signaling G_protein->ERK Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKA->Cellular_Response Leads to ERK->Cellular_Response Contributes to

Caption: α2B-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for In Vivo Validation

The following workflow outlines the key steps in the in vivo validation of this compound's antagonist activity.

in_vivo_workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat Surgery Surgical Implantation of Catheters Anesthesia->Surgery Stabilization Stabilize Animal & Record Baseline BP Surgery->Stabilization Agonist_pre Administer α2-Agonist (Record Pressor Response) Stabilization->Agonist_pre Washout Allow BP to Return to Baseline Agonist_pre->Washout Antagonist Administer this compound Washout->Antagonist Agonist_post Re-administer α2-Agonist (Record Pressor Response) Antagonist->Agonist_post Comparison Compare Pressor Responses (Pre- vs. Post-Antagonist) Agonist_post->Comparison Conclusion Determine In Vivo Antagonist Efficacy Comparison->Conclusion

Caption: In Vivo Validation Workflow.

Logical Relationship of Validation Steps

The validation of this compound's mechanism of action follows a logical progression from in vitro characterization to in vivo confirmation.

validation_logic cluster_1 In Vivo Studies In_Vitro In Vitro Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro->Binding_Assay Functional_Assay Schild Analysis (Determine pA2 & Mechanism) In_Vitro->Functional_Assay Selectivity_Panel Selectivity Profiling (vs. other receptors) In_Vitro->Selectivity_Panel In_Vivo In Vivo Validation Binding_Assay->In_Vivo Functional_Assay->In_Vivo Selectivity_Panel->In_Vivo PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) In_Vivo->PK_Studies PD_Model Pharmacodynamic Model (Agonist-induced Vasoconstriction) In_Vivo->PD_Model Conclusion Validated Mechanism of Action: Potent & Selective α2B-AR Antagonist PK_Studies->Conclusion PD_Model->Conclusion

Caption: Logical Flow of MoA Validation.

References

Comparative Analysis of BAY-6096: A Potent and Selective α2B-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of BAY-6096's performance and mechanism of action for researchers, scientists, and drug development professionals.

Initial Clarification: This guide provides a comparative analysis of this compound. It is important to note that this compound is a potent and selective α2B-adrenergic receptor antagonist , contrary to potential misconceptions of it targeting the A2B adenosine receptor.[1][2][3][4][5] This document will therefore focus on its validated mechanism of action and its effects in the context of α2B-adrenergic receptor signaling.

Introduction to this compound

This compound is a highly water-soluble chemical probe developed as a potent and selective antagonist for the α2B-adrenergic receptor (ADRA2B).[1][2][3][5] The α2-adrenergic receptors, which include the α2A, α2B, and α2C subtypes, are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release.[6][7] The α2B subtype, in particular, is expressed in vascular smooth muscle cells and is involved in vasoconstriction.[1]

Comparative Efficacy and Selectivity

This compound demonstrates high potency and selectivity for the human α2B-adrenergic receptor. The following tables summarize the available quantitative data on this compound and provide a comparison with other known α-adrenergic antagonists.

Compound Target IC50 (nM) Cell Line
This compound Human α2B-AR 14 Recombinant CHO
This compoundRat α2B-AR13Recombinant CHO
This compoundDog α2B-AR25Recombinant CHO
ARC-239α2B-AR-NG108
Prazosinα2B-AR-NG108

Data for ARC-239 and Prazosin potency in NG108 cells is noted as being 100- and 30-fold more potent, respectively, than in HT29 cells, though specific IC50 values are not provided in the search results.[8]

Compound Selectivity over α1A-AR Selectivity over α2A-AR Selectivity over α2C-AR
This compound >350-fold >350-fold >350-fold

Signaling Pathways and Experimental Workflows

The α2B-adrenergic receptor is coupled to the Gi heterotrimeric G-protein.[7] Its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, α2B-adrenergic receptor stimulation can activate the MAPK/ERK pathway.[9]

α2B-Adrenergic Receptor Signaling Pathway

alpha2B_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol alpha2B α2B-Adrenergic Receptor Gi Gi Protein alpha2B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation) PKA->Cellular_Response Regulates MAPK_pathway->Cellular_Response Regulates Ligand Norepinephrine/ Epinephrine Ligand->alpha2B Activates BAY6096 This compound BAY6096->alpha2B Inhibits experimental_workflow cluster_cell_culture Cell-Based Assays cluster_binding_assay Biochemical Assays Cell_lines Cell Lines (e.g., CHO, HT29, NG108) Expressing α2B-AR Treatment Treat with α2-agonist +/- this compound/Alternative Antagonist Cell_lines->Treatment Measurement Measure Cellular Response (e.g., cAMP levels, MAPK activation) Treatment->Measurement Membrane_prep Prepare Membranes from α2B-AR Expressing Cells Radioligand Incubate with Radioligand +/- this compound/Alternative Antagonist Membrane_prep->Radioligand Quantification Quantify Bound Radioactivity Radioligand->Quantification

References

Comparative Analysis of BAY-6096 and Yohimbine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of BAY-6096 and yohimbine, focusing on their interactions with adrenergic receptors. The information is supported by experimental data to facilitate informed decisions in research and development.

This analysis delves into the receptor binding affinities, functional activities, and selectivity profiles of this compound, a novel α2B adrenergic receptor antagonist, and yohimbine, a long-standing α2-adrenergic antagonist with a broader receptor interaction profile. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview.

At a Glance: Key Differences

FeatureThis compoundYohimbine
Primary Target α2B Adrenergic Receptorα2-Adrenergic Receptors (α2A, α2B, α2C)
Selectivity Highly selective for α2BNon-selective, also binds to serotonin and dopamine receptors
Potency at α2B IC50 = 14 nMKi = 7.1 nM
Water Solubility High (>90 g/L)Moderately soluble
Known Off-Target Effects Minimal at therapeutic concentrationsSignificant, including 5-HT and dopamine receptor binding

Receptor Binding Affinity

The binding affinity of a compound to its target receptor is a critical determinant of its potency and potential for off-target effects. The following tables summarize the binding affinities (Ki and IC50 values) of this compound and yohimbine for various adrenergic and other receptors.

This compound: Adrenergic Receptor Binding Profile

This compound demonstrates high potency and remarkable selectivity for the human α2B adrenergic receptor subtype.[1][2]

Receptor SubtypeIC50 (nM)Ki (nM)Selectivity over α2B
α2B (human) 14[1][3][4]21[2]-
α2B (rat) 13[2]--
α2B (dog) 25[2]--
α1A >10,000[2]->714x
α1B >10,000[2]->714x
α1D >10,000[2]->714x
α2A >10,000[2]->714x
α2C >10,000[2]->714x
β1 >10,000[2]->714x
β2 >10,000[2]->714x
β3 >10,000[2]->714x
Yohimbine: Adrenergic and Other Receptor Binding Profile

Yohimbine exhibits high affinity for all three α2-adrenergic receptor subtypes, with a slightly higher affinity for the α2C subtype.[5] However, it also displays significant affinity for other adrenergic, serotonin, and dopamine receptors, which contributes to its complex pharmacological profile and potential side effects.[6][7]

Receptor SubtypeKi (nM)
α2A (human) 1.4[5]
α2B (human) 7.1[5]
α2C (human) 0.88[5]
α1A -
α1B -
α1D -
5-HT1A Moderate Affinity[6][7]
5-HT1B Moderate Affinity[6][7]
5-HT1D Moderate Affinity[6][7]
Dopamine D2 Significant Affinity[6]
Dopamine D3 Weak Affinity[6]

Signaling Pathways and Mechanism of Action

Both this compound and yohimbine act as antagonists at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein (Gi). By blocking these receptors, they prevent the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This antagonism at presynaptic α2-receptors also leads to an increase in the release of norepinephrine from nerve terminals.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell cluster_antagonists Antagonists NE_release Norepinephrine Release alpha2_receptor α2-Adrenergic Receptor NE_release->alpha2_receptor Negative Feedback NE Norepinephrine NE_release->NE Postsynaptic_receptor Adrenergic Receptor NE->Postsynaptic_receptor Cellular_response Cellular Response Postsynaptic_receptor->Cellular_response BAY6096 This compound BAY6096->alpha2_receptor Blocks (Highly Selective) Yohimbine Yohimbine Yohimbine->alpha2_receptor Blocks (Non-selective)

Mechanism of α2-Adrenergic Receptor Antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize α2-adrenergic receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for α2-adrenergic receptor subtypes.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cell membranes expressing the receptor, in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Cell membranes expressing the human α2A, α2B, or α2C adrenergic receptor subtype.

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).

  • Test compounds (this compound or yohimbine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, add assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value.

Radioligand_Binding_Assay_Workflow Start Prepare Assay Plate Incubate Incubate to Equilibrium Start->Incubate Add membranes, radioligand, and test compound Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50/Ki) Count->Analyze End Results Analyze->End

References

A Comparative Guide to the In Vivo Efficacy of BAY-6096 in Modulating Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of BAY-6096, a potent and selective α2B-adrenergic receptor antagonist, on vasoconstriction. Its performance is contrasted with alternative α-adrenergic receptor antagonists, prazosin (α1-selective) and rauwolscine (α2-selective), supported by experimental data from studies in rat models.

Executive Summary

This compound effectively reverses vasoconstriction induced by α2B-adrenergic receptor activation. In vivo studies in rats demonstrate a dose-dependent reduction in agonist-induced hypertension. When compared to the α1-antagonist prazosin and the α2-antagonist rauwolscine, this compound offers a targeted approach to mitigating vasoconstriction mediated specifically by the α2B-adrenergic receptor subtype. This selectivity may offer a more precise therapeutic intervention with a potentially different side-effect profile compared to less selective α-antagonists.

Data Presentation: In Vivo Effects on Blood Pressure

The following tables summarize the quantitative data from in vivo studies in rats, demonstrating the effects of this compound, prazosin, and rauwolscine on blood pressure. It is important to note that the data for each compound are derived from separate studies with potentially different experimental conditions. Therefore, a direct comparison should be made with caution.

Table 1: Effect of this compound on α2B Agonist-Induced Hypertension in Rats

TreatmentAgonistChange in Mean Arterial Pressure (MAP)
α2B Agonist-+43% from baseline[1]
This compound (dose-dependent) + α2B Agonist-Dose-dependently reduced the rise in blood pressure[1]

Note: Specific dose-response data for this compound was not available in the public domain.

Table 2: Comparative Effects of Prazosin and Rauwolscine (Yohimbine) on Agonist-Induced Pressor Responses in Pithed Rats

Antagonist (Dose)AgonistInhibition of Pressor Response
Prazosin (3 µg/kg, i.v.)Sympathetic Nerve StimulationMore effective inhibition[2]
Prazosin (10 µg/kg, i.v.)Sympathetic Nerve StimulationMore effective inhibition[2]
Prazosin (0.125 mg/kg, i.v.)PhenylephrineBlocked pressor response[3]
Prazosin (0.25 mg/kg, i.v.)PhenylephrineBlocked pressor response[3]
Rauwolscine (as Yohimbine, 0.3 mg/kg, i.v.)NorepinephrineGreater inhibition[2]
Rauwolscine (as Yohimbine, 1 mg/kg, i.v.)NorepinephrineGreater inhibition[2]

Note: Yohimbine is a stereoisomer of rauwolscine and is often used to study α2-adrenoceptor antagonism.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Protocol 1: Evaluation of this compound on Agonist-Induced Hypertension in Rats
  • Animal Model: Anesthetized rats[1].

  • Pre-treatment: Rats were pre-treated with reserpine for three consecutive days to sensitize them to adrenergic stimuli[1].

  • Induction of Hypertension: An α2B-adrenergic receptor agonist was administered to induce a robust and reproducible increase in blood pressure[1].

  • Intervention: this compound was administered to assess its ability to antagonize the agonist-induced pressor response[1].

  • Data Collection: Mean arterial blood pressure was recorded continuously[1].

Protocol 2: Comparative Evaluation of Prazosin and Yohimbine on Pressor Responses in Pithed Rats
  • Animal Model: Pithed rats[2]. The pithed rat model is used to eliminate central nervous system influences on the cardiovascular system.

  • Induction of Vasoconstriction:

    • Sympathetic nerve stimulation was used to elicit endogenous norepinephrine release[2].

    • Intravenous administration of exogenous norepinephrine, phenylephrine (an α1-agonist), and clonidine (an α2-agonist) was performed[2].

  • Intervention: Prazosin or yohimbine was administered intravenously at various doses to determine their blocking effects on the induced pressor responses[2].

  • Data Collection: Vasopressor responses (changes in blood pressure) were measured[2].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the general experimental workflow for evaluating the in vivo effects of these antagonists.

G cluster_receptor Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling Alpha2B-AR α2B-Adrenergic Receptor G_protein Gi/o Protein Alpha2B-AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha2B-AR Agonist BAY6096 This compound BAY6096->Alpha2B-AR Antagonist

α2B-Adrenergic Receptor Signaling Pathway in Vasoconstriction.

G Animal_Model Rat Model (e.g., Anesthetized, Pithed) Induce_HTN Induce Vasoconstriction (e.g., α-agonist infusion, nerve stimulation) Animal_Model->Induce_HTN Administer_Antagonist Administer Antagonist (this compound, Prazosin, or Rauwolscine) Induce_HTN->Administer_Antagonist Measure_BP Continuously Measure Blood Pressure Administer_Antagonist->Measure_BP Analyze_Data Analyze Dose-Response Relationship Measure_BP->Analyze_Data

General Experimental Workflow for In Vivo Validation.

Conclusion

This compound demonstrates clear efficacy in antagonizing α2B-adrenergic receptor-mediated vasoconstriction in vivo. Its selectivity for the α2B subtype distinguishes it from broader-acting α-antagonists like prazosin and rauwolscine. This targeted approach holds promise for therapeutic applications where specific modulation of α2B-adrenergic signaling is desired, potentially minimizing off-target effects associated with non-selective α-blockade. Further comparative studies with direct dose-response data for all three compounds under identical experimental conditions would be invaluable for a more definitive quantitative comparison.

References

A Comparative Guide to the Reproducibility of α2B-Adrenergic Receptor Antagonism: BAY-6096 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a reliable and selective pharmacological tool is paramount for reproducible experimental outcomes. This guide provides a comprehensive comparison of BAY-6096, a potent and selective α2B-adrenergic receptor (ADRA2B) antagonist, with other alternative compounds. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to facilitate an informed decision-making process.

Performance Comparison of α2B-Adrenergic Receptor Antagonists

The following tables summarize the quantitative data on the potency and selectivity of this compound and its alternatives. This data is crucial for assessing the potential for off-target effects and ensuring the specificity of experimental results.

Table 1: Potency and Selectivity of this compound

Target ReceptorIC50 (nM)Selectivity (fold) vs. α2BReference
Human α2B 14 - [1]
Human α1A5516394[2]
Human α2A>10000>714[2]
Human α2C>10000>714[2]
Rat α2B13-[1]
Dog α2B25-[1]

Table 2: Comparative Performance of Alternative α2B-Adrenergic Receptor Antagonists

CompoundTarget ReceptorKi (nM)Selectivity (fold) vs. α2BReference
ARC-239 Rat α2B 87.1 - [3]
Human α2A~8710~100[3]
Human α2C112.2~1.3[3]
Rat 5-HT1A63.1-[3]
Chlorpromazine Human α2B - 18-fold selective for α2B [4]
7-Hydroxychlorpromazine Human α2B - 17-fold selective for α2B [4]

Reproducibility of In Vivo Experiments

A key aspect of a chemical probe's utility is the reproducibility of its effects in vivo. The primary developers of this compound reported that in anesthetized, reserpine-pretreated rats, the compound dose-dependently and reproducibly reduced the increase in blood pressure induced by an α2B agonist.[1][5] This suggests a reliable in vivo pharmacological effect. However, to date, there is a lack of independent, published studies that specifically quantify the inter-experimental variability of this compound's effects.

For the alternative compounds, while their binding affinities have been characterized, there is limited publicly available data specifically addressing the reproducibility of their in vivo effects in models of α2B-adrenergic receptor antagonism. General studies on ambulatory blood pressure measurements show that while population-level data is highly reproducible, intra-individual measurements can have significant variability.[6][7][8][9][10] This highlights the importance of robust experimental design and control for any in vivo study.

Experimental Protocols

To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is essential for determining the binding affinity of a compound for the α2B-adrenergic receptor and assessing its selectivity against other receptor subtypes.

1. Materials:

  • Cell membranes or tissue homogenates expressing the α2-adrenergic receptor subtype of interest.

  • Radioligand: [3H]Yohimbine or [3H]Rauwolscine.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, pH 7.4, 500mM NaCl, 0.1% BSA.

  • Test compounds (e.g., this compound, ARC-239) at various concentrations.

  • 96-well filter plates.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-selective antagonist (for non-specific binding), or the test compound.

  • Incubate the plate for 60-120 minutes at room temperature.

  • Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

In Vivo Blood Pressure Measurement in Rats

This experimental workflow is designed to assess the functional antagonism of the α2B-adrenergic receptor in a living organism.

1. Animal Preparation:

  • Use male Wistar rats.

  • Pre-treat with reserpine for three consecutive days to sensitize for adrenergic stimuli.[1]

  • Anesthetize the rats and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

2. Experimental Workflow:

  • Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP).

  • Administer a selective α2B-adrenergic receptor agonist to induce a robust and reproducible increase in blood pressure.

  • Once the pressor response has stabilized, administer the test compound (e.g., this compound) intravenously at increasing doses.

  • Continuously monitor and record the MAP throughout the experiment.

3. Data Analysis:

  • Calculate the percentage reduction in the agonist-induced pressor response at each dose of the antagonist.

  • Plot the dose-response curve and determine the dose required to achieve a 50% reduction in the pressor response (ED50).

Visualizing the Molecular Pathway and Experimental Logic

To provide a clearer understanding of the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

G α2B-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane ADRA2B α2B-Adrenergic Receptor G_protein Gi/o Protein ADRA2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Norepinephrine Norepinephrine (Agonist) Norepinephrine->ADRA2B Activates BAY6096 This compound (Antagonist) BAY6096->ADRA2B Blocks ATP ATP ATP->AC Vasoconstriction Vasoconstriction cAMP->Vasoconstriction Reduces, leading to

α2B-Adrenergic Receptor Signaling Pathway

G In Vivo Blood Pressure Experiment Workflow start Start prep Animal Preparation (Anesthesia, Cannulation) start->prep baseline Record Baseline Blood Pressure prep->baseline agonist Administer α2B Agonist baseline->agonist response Measure Pressor Response agonist->response antagonist Administer this compound (or alternative) response->antagonist measure Record Blood Pressure Reduction antagonist->measure end End measure->end

References

Head-to-Head Comparison of BAY-6096 and Other α2B-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the research compound BAY-6096 with other notable α2B-adrenergic receptor antagonists. The information presented is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs by offering a clear overview of the pharmacological profiles of these compounds.

Introduction to α2B-Adrenergic Receptor Antagonists

The α2B-adrenergic receptor, a member of the G protein-coupled receptor family, is involved in various physiological processes, including vasoconstriction and neurotransmitter release.[1] Selective antagonists of this receptor are valuable research tools for elucidating its physiological roles and therapeutic potential. This compound has emerged as a potent and highly selective α2B-adrenergic receptor antagonist.[2][3][4][5] This guide compares its performance against other commercially available research compounds: Imiloxan, ARC 239, JP-1302, and BRL-44408.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) and functional potencies (IC50 in nM) of this compound and its comparators for various human α-adrenergic receptor subtypes. Lower values indicate higher affinity/potency.

Compoundα2A (Ki/IC50, nM)α2B (Ki/IC50, nM)α2C (Ki/IC50, nM)α1A (IC50, nM)Selectivity for α2B over α2ASelectivity for α2B over α2CSpecies
This compound >10,000 (IC50)14 (IC50), 21 (Ki)>10,000 (IC50)5516>714-fold>714-foldHuman
Imiloxan ~300 (pKi=7.26 indicates ~55nM for α2B, with 55-fold lower affinity for α2A)~55--~5.5-fold--
ARC 239 ~2512 (pKi=5.6)~4 (pKi=8.4)~83 (pKi=7.08)-~628-fold~21-foldHuman
JP-1302 3150147028-~0.5-fold (more selective for α2C)~0.02-fold (more selective for α2C)Human
BRL-44408 1.7144.5--~0.01-fold (more selective for α2A)--

Data compiled from multiple sources.[1][2][6][7][8][9][10][11] Note that assay conditions can vary between studies, affecting absolute values. The selectivity is calculated based on the provided Ki or IC50 values.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the α2B-adrenergic receptor signaling pathway and a typical experimental workflow for determining binding affinity.

G α2B-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane α2B-AR α2B-AR G_protein Gi/o Protein α2B-AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Norepinephrine Norepinephrine Norepinephrine->α2B-AR binds & activates BAY_6096 This compound / Antagonist BAY_6096->α2B-AR binds & blocks ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects regulates

Caption: α2B-Adrenergic Receptor Signaling Pathway.

G Experimental Workflow: Competitive Radioligand Binding Assay Start Start Prepare_Membranes Prepare cell membranes expressing α2-adrenergic receptors Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Measure Measure radioactivity of bound radioligand Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assay.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol for such an assay.

Objective: To determine the binding affinity (Ki) of a test compound for a specific α-adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human α-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • A suitable radioligand with high affinity and selectivity for the receptor (e.g., [3H]-rauwolscine or [3H]-yohimbine for α2 subtypes).

  • Test compounds (e.g., this compound, Imiloxan) at a range of concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. A set of wells containing only the radioligand and membranes serves as the control for total binding, while another set with an excess of a non-radiolabeled antagonist determines non-specific binding.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Discussion

The data clearly demonstrates that This compound is a highly potent and selective antagonist for the human α2B-adrenergic receptor.[1][2][11] Its selectivity over the α2A and α2C subtypes is particularly noteworthy, making it an excellent tool for studies where precise targeting of the α2B subtype is critical.

In comparison:

  • Imiloxan shows a moderate preference for the α2B subtype over the α2A subtype.[10][13]

  • ARC 239 exhibits high affinity for the α2B receptor and good selectivity over the α2A subtype, but also has considerable affinity for the α2C subtype.[7][8][14]

  • JP-1302 is highly selective for the α2C subtype and has significantly lower affinity for the α2B receptor, making it unsuitable as an α2B-selective tool.[12][15][16]

  • BRL-44408 is a selective α2A antagonist with much lower affinity for the α2B subtype, positioning it as a useful negative control in studies focusing on α2B.[6][9][17]

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling BAY-6096

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of BAY-6096, a potent and selective adrenergic receptor α2B antagonist. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound. The following table summarizes the recommended equipment.

Equipment Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes or dust.
Hand Protection Chemical impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[1]Prevents skin contact.
Body Protection Fire/flame resistant and impervious laboratory coat or clothing.[1]Protects against spills and contamination.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if experiencing irritation.[1]Protects respiratory system from dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, the solid compound should be stored at -20°C. Stock solutions should be stored at -80°C for up to six months.[2]

Preparation of Solutions

When preparing solutions, it is recommended to do so in a well-ventilated area, preferably within a chemical fume hood.[1] this compound is highly water-soluble.[3] For in vivo studies in rats, a solution can be prepared in a mixture of plasma and DMSO (99%/1% respectively). For dogs, a formulation of water, PEG400, and ethanol (50%/40%/10% respectively) has been used.[3]

Experimental Protocol: In Vivo Administration (Rodent Model)

This protocol is a general guideline based on published research and should be adapted to specific experimental needs in compliance with institutional animal care and use committee (IACUC) regulations.[3]

  • Acclimatization: Allow animals to acclimate to the laboratory environment.

  • Formulation Preparation: Prepare the this compound solution as described above.

  • Dosing: For intravenous (IV) administration in rats, a dose of 0.3 mg/kg has been documented.[3]

  • Observation: Monitor the animals for any adverse reactions post-administration.

  • Data Collection: Proceed with the planned experimental measurements.

Disposal Plan

All waste materials containing this compound should be treated as chemical waste.

  • Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed waste container.

  • Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety office, ensuring compliance with all local, state, and federal regulations.[1]

Visualizing Workflows and Mechanisms

To further clarify procedural and conceptual information, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive & Inspect this compound store Store at -20°C (Solid) or -80°C (Solution) start->store prepare Prepare Solution in Fume Hood store->prepare dose Administer to Animal Model prepare->dose observe Monitor for Effects dose->observe collect Collect Experimental Data observe->collect collect_waste Collect Solid & Liquid Waste collect->collect_waste dispose Dispose via EHS collect_waste->dispose

Figure 1: A typical experimental workflow for handling this compound.

G BAY6096 This compound ADRA2B α2B Adrenergic Receptor BAY6096->ADRA2B antagonizes Vasoconstriction Vasoconstriction ADRA2B->Vasoconstriction promotes Norepinephrine Norepinephrine Norepinephrine->ADRA2B activates

Figure 2: The antagonistic mechanism of this compound on the α2B adrenergic receptor.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。